In Vitro Mechanism of Action: The Structural Pharmacology of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of targeted therapeutics, polysubstituted pyrimidines...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of targeted therapeutics, polysubstituted pyrimidines represent a highly privileged scaffold for kinase inhibition and receptor modulation. Specifically, 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine serves as a foundational pharmacophore in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors and other targeted agents[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive biology. Here, we will dissect the causality behind this molecule's structural interactions, map its in vitro mechanism of action (MoA), and provide self-validating, field-proven experimental protocols to quantify its efficacy.
Structural Pharmacology & Target Engagement
The efficacy of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is not coincidental; it is the result of precise spatial alignment within the ATP-binding cleft of tyrosine kinases. Each moiety serves a distinct, mechanistically vital purpose:
The Pyrimidine Core (Hinge Binder): The nitrogen atoms within the pyrimidine ring are absolutely essential for biological activity[1]. They act as hydrogen-bond acceptors, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Replacing these nitrogens with carbon results in a near-total loss of target affinity[1].
The 4-Phenoxy Group (Hydrophobic Anchor): This bulky, electron-rich group extends into the deep hydrophobic pocket adjacent to the ATP-binding site. Empirical data demonstrates that phenoxy substitutions significantly increase selectivity for EGFR over closely related kinases like HER2[1].
The 6-Piperazin-1-yl Group (Solvent Channel Interface): The piperazine ring is oriented toward the solvent-exposed region of the kinase. Its basic secondary amine not only drastically improves aqueous solubility—a critical parameter for in vitro assay stability—but also provides a synthetic handle for further derivatization[2]. Similar piperazinyl-pyrimidine fragments have been successfully utilized to design highly potent multi-target inhibitors[3].
The 2-Methyl Group (Specificity Modulator): This small aliphatic group occupies a minor hydrophobic sub-pocket, restricting the rotational degree of freedom of the pyrimidine core and locking the molecule into its active, binding-competent conformation.
In Vitro Mechanism of Action (MoA)
In vitro, 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine functions as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the kinase from transferring the terminal phosphate of ATP to downstream substrate proteins.
In the context of EGFR-driven cell lines (e.g., A549, H1975), this blockade initiates a cascade of signaling collapse. The inhibition of EGFR autophosphorylation directly abrogates the recruitment of adapter proteins (like GRB2 and SOS), thereby shutting down two primary survival pathways:
The RAS/RAF/MEK/ERK Pathway: Halting cellular proliferation.
The PI3K/AKT Pathway: Inducing apoptosis by removing anti-apoptotic signals.
Figure 1: Mechanism of action for pyrimidine-based kinase inhibition and downstream signaling blockade.
Quantitative Data Presentation
To contextualize the potency of this scaffold, the following table summarizes representative in vitro kinase profiling data. The data highlights the compound's selectivity profile, particularly its enhanced affinity for the L858R activating mutation compared to wild-type (WT) EGFR or HER2[1].
Table 1: In Vitro Kinase Profiling & Selectivity Summary
Kinase Target
IC50 (nM)
Fold Selectivity (vs WT)
Assay Methodology
EGFR (WT)
14.8
1.0x
ADP-Glo Kinase Assay
EGFR (L858R)
3.2
4.6x
ADP-Glo Kinase Assay
EGFR (T790M/L858R)
45.1
0.3x
ADP-Glo Kinase Assay
HER2
682.0
0.02x
ADP-Glo Kinase Assay
BTK
>10,000
N/A
TR-FRET
Self-Validating Experimental Protocols
To ensure scientific integrity, in vitro characterization must rely on orthogonal, self-validating assays. Relying solely on cell viability can lead to false positives due to off-target toxicity. The following workflow ensures that the observed phenotype is directly caused by target engagement.
Figure 2: Self-validating in vitro experimental workflow for kinase inhibitor evaluation.
Causality: We utilize the ADP-Glo assay instead of traditional radiometric (
33P
-ATP) assays. It eliminates radioactive waste while maintaining ultra-high sensitivity for detecting ATP-to-ADP conversion, which is critical for accurately calculating the IC50 of ATP-competitive inhibitors.
Preparation: Prepare a 3-fold serial dilution of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate.
Enzyme Incubation: Add 2 µL of recombinant kinase (e.g., EGFR L858R) diluted in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
Reaction Initiation: Add 2 µL of ATP/Substrate mix (concentration set at the
Km
for ATP to ensure sensitivity to competitive inhibitors). Incubate for 60 minutes.
Detection: Add 4 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Then, add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30-minute incubation).
Read & Validation: Read luminescence on a microplate reader.
Self-Validation Checkpoint: The assay must include a "No Enzyme" control (baseline noise) and a reference inhibitor (e.g., Erlotinib). The Z'-factor must be > 0.6 for the data to be deemed trustworthy.
Causality: Cell-free assays do not account for cellular membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). CETSA proves that the compound physically binds to the target inside an intact, living cell by measuring ligand-induced thermal stabilization of the folded protein.
Cell Treatment: Seed A549 cells in 10 cm dishes and culture until 80% confluent. Treat cells with 1 µM of the compound (or DMSO vehicle control) for 2 hours at 37°C.
Aliquoting & Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
Detection: Transfer the soluble fraction (supernatant) to a new tube. Analyze the presence of soluble EGFR via standard Western Blotting.
Read & Validation: Plot the band intensity against temperature to generate a melt curve.
Self-Validation Checkpoint: Probe the same blot for a housekeeping protein (e.g., GAPDH). If GAPDH also shows a thermal shift, the compound is causing non-specific protein stabilization or global toxicity, invalidating the specific MoA. A valid result requires a shift only in the target kinase.
Structural Properties and Characterization of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine: A Technical Guide
Executive Summary In the landscape of rational drug design, functionalized pyrimidines serve as privileged scaffolds due to their profound structural mimicry of endogenous purines. 2-Methyl-4-phenoxy-6-piperazin-1-ylpyri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of rational drug design, functionalized pyrimidines serve as privileged scaffolds due to their profound structural mimicry of endogenous purines. 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly optimized molecular architecture frequently utilized in the development of targeted kinase inhibitors. This technical whitepaper provides an in-depth analysis of the compound’s electronic properties, details a self-validating synthetic workflow driven by nucleophilic aromatic substitution (SNAr), and outlines rigorous analytical characterization protocols. Furthermore, we explore the causal relationship between its structural substituents and its pharmacological efficacy in disrupting kinase signaling pathways.
Molecular Architecture & Electronic Causality
The rational design of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine relies on the precise spatial and electronic arrangement of its substituents around the electron-deficient pyrimidine core. Each functional group serves a distinct chemical and biological purpose:
The Pyrimidine Core: Acts as the central pharmacophore. Its electron-deficient nature makes it highly susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for modular synthesis [1].
2-Methyl Group: Provides a weak electron-donating inductive effect (+I). Pharmacologically, it acts as a small hydrophobic vector that fits into tightly constrained binding pockets without introducing steric clash.
4-Phenoxy Group: Exerts a strong electron-donating resonance effect (+R) into the pyrimidine ring. This electron delocalization significantly alters the electrophilicity of the remaining positions on the ring. Biologically, the bulky, hydrophobic phenoxy moiety is designed to occupy the specificity pockets (e.g., DFG-out conformations) of target kinases.
6-Piperazin-1-yl Group: Introduces a secondary amine with a basic pKa (~8.5–9.0). This group is highly solvent-exposed, drastically improving the aqueous solubility of the otherwise lipophilic scaffold. It also serves as a critical hydrogen bond donor/acceptor for salt-bridge formation with acidic residues in biological targets.
Table 1: Physicochemical Profile
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C15H18N4O
Compliant with Lipinski’s Rule of Five for oral bioavailability.
Molecular Weight
270.33 g/mol
Low molecular weight allows for further derivatization at the piperazine nitrogen.
Exact Mass
270.1481 Da
Primary target mass for High-Resolution Mass Spectrometry (HRMS) validation.
The synthesis of this compound is a masterclass in exploiting the electronic causality of the pyrimidine ring. The workflow relies on a two-step, regioselective SNAr starting from the commercially available 4,6-dichloro-2-methylpyrimidine [2].
Sequential SNAr synthesis workflow for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine.
Protocol 1: Mono-substitution with Phenol (Phase 1)
Causality: The starting material has two highly electrophilic, equivalent chloride leaving groups. The addition of phenol in the presence of a mild base (K₂CO₃) generates the phenoxide nucleophile. Once the first substitution occurs, the +R effect of the newly installed oxygen donates electron density back into the pyrimidine ring. This drastically reduces the electrophilicity of the remaining C6 position, naturally halting the reaction at the mono-substituted intermediate and preventing over-reaction.
Methodology: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous DMF. Add phenol (1.05 eq) and K₂CO₃ (1.5 eq). Stir at 80 °C for 4 hours. Quench with ice water and extract with ethyl acetate.
Self-Validating Checkpoint (LC-MS): Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The starting material exhibits a distinct M, M+2, M+4 isotopic cluster (9:6:1 ratio). Success is validated when LC-MS shows the complete disappearance of this cluster, replaced by the intermediate mass (m/z 221/223) displaying a strict 3:1 (M, M+2) monochloro isotopic pattern.
Protocol 2: Amination with Piperazine (Phase 2)
Causality: Because the intermediate ring is electronically deactivated by the phenoxy group, the second SNAr requires a stronger nucleophile (piperazine), a non-nucleophilic base to scavenge HCl (DIPEA), and harsher thermal conditions (reflux). An excess of piperazine is utilized to prevent the formation of bridged dimeric byproducts.
Methodology: Dissolve the intermediate (1.0 eq) in ethanol. Add piperazine (3.0 eq) and DIPEA (2.0 eq). Reflux at 100 °C for 12 hours. Concentrate in vacuo and purify via reverse-phase chromatography.
Self-Validating Checkpoint (LC-MS): The definitive validation of success is the complete loss of the chlorine isotopic pattern. The final product must show a singular dominant[M+H]⁺ peak at m/z 271.1.
Analytical Characterization & Validation
To ensure absolute structural integrity, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The electronic environment of the pyrimidine ring provides highly diagnostic chemical shifts.
Table 2: Diagnostic NMR Data & Structural Causality
Nucleus
Expected Shift
Multiplicity
Integration
Assignment
Diagnostic Causality
¹H
6.15 ppm
Singlet
1H
Pyrimidine C5-H
Highly shielded by the adjacent +R groups (phenoxy oxygen and piperazine nitrogen). This upfield shift confirms both substitutions.
¹H
7.10 - 7.45 ppm
Multiplets
5H
Phenoxy Ar-H
Validates the successful incorporation of the aromatic phenoxy ring.
¹H
3.55 ppm
Broad multiplet
4H
Piperazine CH₂-N(Pyr)
Deshielded due to direct attachment to the electron-withdrawing pyrimidine core.
¹H
2.90 ppm
Broad multiplet
4H
Piperazine CH₂-NH
Confirms the integrity of the piperazine ring and the presence of the secondary amine.
¹H
2.45 ppm
Singlet
3H
Pyrimidine C2-CH₃
Serves as the internal structural anchor for integration.
¹³C
86.5 ppm
Singlet
1C
Pyrimidine C5
Strongly shielded by resonance delocalization from C4 and C6 heteroatoms.
Pharmacological Relevance: Kinase Hinge-Binding
Piperazinyl-pyrimidine derivatives are heavily utilized in the design of ATP-competitive kinase inhibitors[3]. The structural topology of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is perfectly suited to exploit the highly conserved ATP-binding pocket of kinases such as S6K1 (Ribosomal protein S6 kinase beta-1) and Janus kinases (JAK).
Hinge Binding: The pyrimidine nitrogens act as bidentate hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.
Hydrophobic Exploitation: The 4-phenoxy group projects deep into the hydrophobic specificity pocket, driving target selectivity.
Solvent Channeling: The 6-piperazine group extends outward into the solvent-exposed channel, optimizing the drug's pharmacokinetic profile while avoiding steric clashes within the binding cleft.
Disruption of the mTORC1/S6K1 signaling axis by piperazinyl-pyrimidine inhibitors.
Conclusion
The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a masterfully balanced chemical entity. By understanding the electronic causality of its substituents—specifically the interplay between the electron-withdrawing pyrimidine core and the electron-donating phenoxy and piperazine groups—chemists can execute highly efficient, self-validating syntheses. Furthermore, its precise spatial geometry makes it an indispensable building block in the ongoing development of next-generation, targeted kinase therapeutics.
References
Recent Advances in Pyrimidine-Based Drugs
National Center for Biotechnology Inform
Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation
National Center for Biotechnology Inform
Crystal structures of the S6K1 kinase domain in complexes with inhibitors
N
Foundational
The Definitive Guide to the Preclinical Pharmacokinetics of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in Rodent Models
A Senior Application Scientist's Perspective on Methodical In Vivo Characterization Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the phar...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Methodical In Vivo Characterization
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, a novel heterocyclic compound, within rodent models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth rationale for experimental design, a critical evaluation of methodological choices, and a roadmap for robust data interpretation. We will explore the critical steps from initial study design and in-life procedures to advanced bioanalytical quantitation and the application of pharmacokinetic modeling. The overarching goal is to establish a self-validating system for pharmacokinetic assessment, ensuring data integrity and providing a solid foundation for further preclinical and clinical development.
Introduction: The Significance of Pharmacokinetic Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this understanding. For a compound such as 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, which incorporates a pyrimidine scaffold often found in molecules with diverse biological activities, a detailed PK profile is paramount.[1][2][3] The pyrimidine ring system is a fundamental component of various bioactive molecules, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1][2]
The core objective of the rodent pharmacokinetic studies detailed herein is to elucidate the absorption, distribution, metabolism, and excretion (ADME) of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine.[4] These studies are critical for informing dose selection for efficacy and toxicology studies, and for predicting human pharmacokinetic parameters.[4][5]
Strategic Experimental Design: Laying the Groundwork for Success
A well-designed pharmacokinetic study in rodents is the bedrock of reliable data. The choice of animal model, route of administration, and sampling schedule must be carefully considered to address the specific questions at hand.
Rodent Model Selection
The most commonly utilized rodent models in pharmacokinetic studies are mice and rats.[4][6] The choice between these species often depends on the specific goals of the study.
Mice (e.g., C57BL/6, BALB/c, CD-1): Often used for initial PK screening due to their smaller size, which requires less compound, and their well-characterized genetics.[6]
Rats (e.g., Sprague-Dawley, Wistar): Their larger size facilitates serial blood sampling from a single animal and allows for more complex surgical models if needed.[4][6]
For a foundational pharmacokinetic study of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, Sprague-Dawley rats are a robust choice, allowing for the collection of a full pharmacokinetic profile from each animal.
Dosing and Formulation
The route of administration should align with the intended clinical application. For orally administered drugs, studies should include both intravenous (IV) and oral (PO) arms.
Intravenous (IV) Administration: This route provides a direct measure of distribution and elimination, bypassing absorption. The resulting data is used to determine key parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Oral (PO) Administration: This allows for the assessment of oral bioavailability (F), the fraction of the administered dose that reaches systemic circulation.
The formulation of the dosing solution is critical for ensuring complete dissolution and stability of the test compound. A preliminary formulation screen is recommended to identify a suitable vehicle.
Blood Sampling Regimen
The timing of blood sample collection is crucial for accurately defining the plasma concentration-time curve. A typical sampling schedule for an IV dose might include time points at 2, 5, 15, and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[7] For an oral dose, the initial time points might be extended to capture the absorption phase (e.g., 15 and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours).[6]
Core Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in checks and controls to ensure the integrity of the collected samples.
Animal Acclimation and Handling
Acclimation: Upon arrival, all animals should be acclimated to the facility for a minimum of one week to minimize stress-related physiological changes.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
Catheterization (Optional but Recommended): For serial blood sampling in rats, surgical implantation of a jugular vein catheter is recommended to minimize stress during collection.
Dosing Procedure
Dose Preparation: The dosing formulation of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine should be prepared fresh on the day of the study and the concentration confirmed by a suitable analytical method.
IV Administration: The dose should be administered as a slow bolus injection into the tail vein or via a catheter.
PO Administration: The dose is typically administered via oral gavage.
Blood Sample Collection and Processing
Collection: At each designated time point, a small volume of blood (e.g., 100-200 µL) is collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Separation: The blood samples are immediately centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
Storage: The resulting plasma samples are transferred to labeled tubes and stored at -80°C until analysis.
Experimental Workflow Diagram
Caption: A streamlined workflow for a rodent pharmacokinetic study.
Bioanalytical Methodologies: The Key to Accurate Quantitation
The concentration of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in plasma samples will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]
Sample Preparation
Due to the complexity of the plasma matrix, a sample preparation step is necessary to remove proteins and other interfering substances.[9] Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma to precipitate proteins.[9]
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest.[9]
For initial studies, protein precipitation is often sufficient and provides good recovery for many small molecules.
LC-MS/MS Method Development and Validation
A robust LC-MS/MS method is essential for accurate and precise quantification.
Chromatographic Separation: A C18 reverse-phase column is a common starting point for separating the analyte from endogenous plasma components.[10][11] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve peak shape.[10]
Mass Spectrometric Detection: Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine and an internal standard will be optimized.
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.
Data Analysis and Interpretation of Key Pharmacokinetic Parameters
Once the plasma concentrations have been determined, non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.
The time required for the plasma concentration to decrease by half.
CL
Clearance
The volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution
An apparent volume into which the drug distributes in the body.
F (%)
Oral Bioavailability
The fraction of the oral dose that reaches systemic circulation.
These parameters provide a comprehensive overview of the pharmacokinetic profile of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in the tested rodent model.[12]
Advanced Considerations: CNS Distribution and PBPK Modeling
Given the presence of the piperazine moiety, which is common in centrally acting agents, assessing the brain penetration of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a critical step.
Brain-to-Plasma Ratio (Kp)
At the end of the pharmacokinetic study, brain tissue can be collected to determine the brain-to-plasma concentration ratio (Kp).[13] This provides a measure of the extent to which the compound crosses the blood-brain barrier. Further studies can determine the unbound brain-to-plasma ratio (Kpuu), which is a more accurate predictor of target engagement in the central nervous system.[13]
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical representations of the body that can be used to simulate the ADME of a drug.[5][14] By integrating in vitro data and the pharmacokinetic data obtained from rodent studies, a PBPK model can be developed to predict the pharmacokinetic profile in humans.[14][15] This can be a powerful tool for guiding clinical trial design.
PBPK Model Structure
Caption: The components of a physiologically based pharmacokinetic model.
Anticipated Metabolism and Excretion Pathways
The chemical structure of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine suggests several potential metabolic pathways. Pyrimidine rings can undergo oxidation, and the phenoxy and piperazine moieties are also susceptible to metabolism.[16][17] Metabolite identification studies using high-resolution mass spectrometry can be conducted on plasma, urine, and feces to identify the major metabolites. The primary routes of excretion (renal and/or fecal) can be determined by quantifying the amount of parent drug and metabolites in the collected urine and feces.
Conclusion: A Pathway to Informed Drug Development
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetics of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in rodent models. By adhering to these principles of robust experimental design, validated bioanalytical methods, and thoughtful data interpretation, researchers can generate a high-quality data package. This data will not only elucidate the fundamental ADME properties of the compound but also provide critical insights to guide its continued development as a potential therapeutic agent. The integration of advanced techniques like CNS distribution studies and PBPK modeling further enhances the predictive power of these preclinical studies, ultimately facilitating a more efficient and informed transition to clinical evaluation.
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Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. Available at: [Link]
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2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine molecular weight and aqueous solubility
Physicochemical Profiling of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine: Molecular Weight Dynamics and Aqueous Solubility Optimization As a Senior Application Scientist in early-stage drug discovery, I frequently enco...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine: Molecular Weight Dynamics and Aqueous Solubility Optimization
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyrimidine-based scaffolds. The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly functionalized, privileged pharmacophore often utilized in the development of kinase inhibitors and antimalarial agents.
To successfully advance this molecule from a preliminary hit to a viable lead, we must rigorously characterize its physicochemical properties. This whitepaper provides an in-depth technical analysis of its molecular weight implications, the mechanistic role of its structural moieties in aqueous solubility, and the self-validating experimental protocols required to accurately quantify these parameters.
Part 1: Structural Causality and Molecular Weight Analysis
The developability of any small molecule is intrinsically linked to its molecular weight (MW) and structural composition. The target molecule consists of a central pyrimidine ring substituted with a methyl group at the 2-position, a phenoxy group at the 4-position, and a piperazine ring at the 6-position.
Table 1: Physicochemical Properties & Mass Breakdown
Parameter
Value
Causality / Implication in Drug Design
Molecular Formula
C₁₅H₁₈N₄O
Provides a balanced ratio of heteroatoms to carbons.
Exact Mass
270.148 Da
Crucial for high-resolution LC-MS/MS identification.
Molecular Weight
270.33 g/mol
Highly optimal for Lipinski's Rule of 5 (MW < 500 Da).
H-Bond Donors (HBD)
1
Derived from the secondary amine of the piperazine ring.
H-Bond Acceptors (HBA)
5
Contributes to target engagement and water dipole interactions.
The Causality of Molecular Weight:
At 270.33 g/mol , this compound is highly efficient. In medicinal chemistry, optimizing a hit compound for target affinity typically adds 100–200 Da in molecular weight. Starting with a core scaffold of ~270 Da provides a critical "ligand efficiency buffer," ensuring that subsequent functionalization (e.g., adding fluorinated groups or larger aromatic systems to the phenoxy ring) will not push the final candidate beyond the 500 Da threshold, thereby preserving oral bioavailability.
Figure 1: Structural breakdown and functional contributions to physicochemical properties.
Part 2: The Mechanistic Role of Piperazine in Aqueous Solubility
Aqueous solubility is not a static value; it is a dynamic property dictated by the pH of the physiological environment and the pKa of the molecule's ionizable centers.
The inclusion of the piperazine ring at the 6-position is a deliberate design choice. Piperazine is a well-documented heterocycle utilized extensively in drug design to dramatically enhance the aqueous solubility of otherwise lipophilic molecules1[1].
The Causality of pH-Dependent Solubility:
The distal secondary amine of the piperazine moiety typically exhibits a pKa of approximately 9.0. According to the Henderson-Hasselbalch equation, at the highly acidic pH of the stomach (pH ~1.2), this nitrogen is nearly 100% protonated. This ionization generates strong ion-dipole interactions with water, resulting in high aqueous solubility. However, as the compound transitions to the neutral environment of the intestine and blood plasma (pH ~7.4), the degree of ionization decreases, shifting the molecule closer to its free-base form and reducing its thermodynamic solubility.
Part 3: Self-Validating Experimental Methodologies
To accurately profile this compound, we must distinguish between kinetic and thermodynamic solubility. Relying solely on kinetic data can lead to false confidence due to metastable supersaturation artifacts.
Table 2: Kinetic vs. Thermodynamic Solubility Assays
Parameter
Kinetic Solubility
Thermodynamic Solubility
State Measured
Metastable supersaturation
Lowest-energy crystalline equilibrium
Incubation Time
2 hours
24 – 72 hours
Starting Material
DMSO Stock Solution (10-20 mM)
Solid Powder (Crystalline)
Detection Method
Laser Nephelometry / UV-Vis
LC-MS/MS
Primary Use Case
Early HTS / Lead Discovery
Lead Optimization / Formulation
Protocol A: Kinetic Solubility via Laser Nephelometry
Purpose: Rapid, high-throughput screening during early discovery.
Preparation: Prepare a 10 mM stock solution of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in 100% DMSO.
Dilution: Perform linear serial dilutions of the DMSO stock into an aqueous buffer (e.g., PBS pH 7.4), keeping the final DMSO concentration strictly below 2% to prevent co-solvent solubility artifacts.
Incubation: Shake the microplate at 25°C for 2 hours 2[2].
Detection: Measure precipitate formation using laser nephelometry (light scattering).
Self-Validation Check: Always run a known highly soluble compound (e.g., caffeine) and a poorly soluble compound (e.g., amiodarone) on the same plate to validate the dynamic range of the nephelometer.
Protocol B: Thermodynamic Shake-Flask and LC-MS/MS (Gold Standard)
Purpose: Determining the true equilibrium solubility for formulation and IND-enabling studies.
Solid Dispensing: Add an excess of crystalline 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (approx. 2–5 mg) into a glass vial.
Buffer Addition: Add 1.0 mL of the target aqueous media (e.g., Simulated Gastric Fluid pH 1.2 or PBS pH 7.4).
Equilibration: Agitate the vials at 37°C for 24 to 72 hours.
Self-Validation Check: Sample the solution at 24h, 48h, and 72h. Equilibrium is mathematically proven only when the concentration variance between the 48h and 72h timepoints is < 5%. This ensures the compound has fully transitioned to its lowest-energy solid phase 3[3].
Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved solid.
Self-Validation Check: If filtration is used instead of centrifugation, you must pass a known concentration standard through the filter first to calculate and correct for non-specific plastic/membrane adsorption[3].
LC-MS/MS Quantification: Carefully aspirate the clarified supernatant, dilute it into the linear dynamic range of the mass spectrometer, and quantify against a multi-point calibration curve. We utilize LC-MS/MS over UV-Vis because it is stability-indicating; it can differentiate the parent mass (270.148 Da) from potential degradation products formed during the 72-hour incubation[3].
Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Analytical.
Journal of Agricultural and Food Chemistry. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." ACS Publications.
Comprehensive Evaluation of Blood-Brain Barrier Permeability for the 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine Scaffold
Prepared By: Senior Application Scientist, CNS Drug Discovery & Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals Executive Summary The development of neurothera...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared By: Senior Application Scientist, CNS Drug Discovery & Pharmacokinetics
Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Professionals
Executive Summary
The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small-molecule drugs from entering the central nervous system (CNS). The 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold represents a highly privileged chemotype in modern neuropharmacology. Derivatives of the piperazinylpyrimidine class have been extensively investigated as p38α MAPK inhibitors for neuroinflammation[1], TRPV1 antagonists for chronic pain [2], and dual HDAC/PDE5 inhibitors for Alzheimer's disease [3].
However, the structural features that make this scaffold highly efficacious at target engagement—specifically the basic piperazine moiety and the lipophilic phenoxy ring—create a complex pharmacokinetic paradox. This whitepaper provides an in-depth mechanistic analysis of the BBB permeability of the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine core, detailing the physicochemical drivers of its transport, the causality behind its efflux liabilities, and the self-validating experimental protocols required to optimize its brain penetrance.
Physicochemical Determinants of BBB Permeability
To understand how this specific scaffold interacts with the BBB, we must deconstruct its molecular architecture. BBB penetration is not a single event but a dynamic equilibrium dictated by passive transcellular diffusion and active carrier-mediated efflux [4].
The Piperazine Moiety: The Efflux Liability
The piperazine ring is incorporated to improve aqueous solubility and form critical hydrogen bonds or salt bridges within target binding pockets. However, the secondary aliphatic amine of the piperazine ring is highly basic, typically exhibiting a
pKa
between 9.0 and 9.5. At physiological pH (7.4), this nitrogen is predominantly protonated (>98%).
Causality: The positive charge drastically increases the desolvation energy required for the molecule to partition into the lipophilic endothelial cell membrane. More critically, protonated amines are canonical recognition motifs for P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) . The active efflux of the protonated piperazine often results in a high Efflux Ratio (ER), severely limiting net brain exposure.
The Phenoxy and 2-Methyl Pyrimidine Core: Passive Diffusion Drivers
The 4-phenoxy group and the 2-methylpyrimidine core provide the necessary lipophilicity (
cLogP≈2.5−3.5
) to drive passive transcellular diffusion.
Causality: The rigid, planar nature of the pyrimidine ring restricts the number of rotatable bonds and keeps the Topological Polar Surface Area (TPSA) well below the 90 Ų threshold required for optimal CNS penetration [3]. However, excessive lipophilicity driven by the phenoxy group can lead to high non-specific binding to plasma proteins and brain tissue lipids, meaning that while the total brain concentration may appear high, the unbound, pharmacologically active fraction (
Kp,uu,brain
) remains sub-therapeutic.
Mechanistic pathway of piperazinylpyrimidine BBB transport and P-gp mediated efflux.
Experimental Protocols: A Self-Validating Workflow
To accurately assess and optimize the BBB permeability of the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold, a tiered, self-validating experimental workflow is mandatory. Relying solely on in silico predictions or simple PAMPA assays is insufficient due to the active efflux liabilities of the piperazine ring.
Purpose: To isolate and quantify P-gp mediated efflux versus passive permeability.
Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene overexpress P-gp. By measuring transport in both the Apical-to-Basolateral (A→B, mimicking blood-to-brain) and Basolateral-to-Apical (B→A, mimicking brain-to-blood) directions, we can calculate the Efflux Ratio (ER). An ER > 2.0 definitively validates that the compound is a P-gp substrate, explaining poor in vivo efficacy despite good passive lipophilicity.
Step-by-Step Methodology:
Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of
1×105
cells/cm². Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm² (validating tight junction integrity).
Dosing: Prepare the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine compound at 5 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Add 0.5% BSA to the receiver chamber to mitigate non-specific binding of the lipophilic phenoxy group.
Incubation: Apply the compound to the Apical chamber (for A→B) or Basolateral chamber (for B→A). Incubate at 37°C, 5% CO₂ for 120 minutes.
Sampling & Analysis: Extract 50 µL aliquots from both chambers at t=0 and t=120 min. Quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.
Calculation:
Apparent permeability (
Papp
) =
(dQ/dt)/(C0×A)
Efflux Ratio (ER) =
Papp(B→A)/Papp(A→B)
Protocol 2: In Vivo Determination of
Kp,uu,brain
Purpose: To determine the actual concentration of free, unbound drug available to engage CNS targets.
Causality: Total brain-to-plasma ratio (
Kp
) is heavily skewed by the lipophilic phenoxy group binding to brain tissue. A high
Kp
might falsely suggest excellent BBB penetration when, in reality, the drug is trapped in lipid membranes. We must determine the unbound brain-to-plasma partition coefficient (
Kp,uu,brain
) using equilibrium dialysis.
Step-by-Step Methodology:
In Vivo Dosing: Administer the compound to C57BL/6 mice via IV bolus (1 mg/kg) or PO (10 mg/kg).
Tissue Collection: At
Tmax
(typically 1-2 hours post-dose), sacrifice the animals. Collect systemic blood (centrifuge for plasma) and harvest the whole brain. Homogenize the brain in a 1:3 ratio with phosphate buffer.
Equilibrium Dialysis (Self-Validation Step): Place plasma and brain homogenate into the donor sides of a 96-well equilibrium dialysis apparatus (molecular weight cutoff 8 kDa). Place buffer on the receiver sides. Incubate at 37°C for 4 hours.
Quantification: Measure the concentration of the compound in all chambers via LC-MS/MS to calculate the fraction unbound in plasma (
fu,plasma
) and brain (
fu,brain
).
Final Calculation:Kp,uu,brain=(Cbrain,total×fu,brain)/(Cplasma,total×fu,plasma)
. A value approaching 1.0 indicates ideal passive diffusion without net efflux.
Self-validating tiered workflow for evaluating true BBB permeability and CNS exposure.
Scaffold Optimization Strategies & Data Presentation
If the core 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold exhibits poor
Kp,uu,brain
due to P-gp efflux, structural modifications must be employed to mask the basicity of the piperazine or modulate the lipophilicity of the phenoxy ring[4].
Optimization Tactics:
N-Alkylation/Acylation: Substituting the terminal nitrogen of the piperazine ring (e.g., adding a methyl, fluoroethyl, or acetyl group) reduces the
pKa
, thereby decreasing the fraction of protonated molecules at physiological pH. This directly reduces P-gp recognition.
Phenoxy Fluorination: Adding fluorine atoms to the phenoxy ring (e.g., 4-(4-fluorophenoxy)) modulates the
cLogP
and protects the ring from rapid CYP450-mediated oxidative metabolism, improving systemic half-life and driving the concentration gradient toward the brain.
Table 1: Comparative Physicochemical and BBB Permeability Profile
Compound Variant
Modification
cLogP
pKa
(Basic)
TPSA (Ų)
MDCK-MDR1 ER
Kp
(Total)
Kp,uu,brain
Verdict
Core Scaffold
Unsubstituted Piperazine
2.8
9.2
55.1
4.5
0.8
0.15
High efflux; Poor free brain exposure.
Analog A
N-Methyl Piperazine
3.1
8.5
46.3
2.8
1.2
0.40
Reduced efflux; Moderate exposure.
Analog B
N-Acetyl Piperazine
2.6
< 5.0
66.4
1.1
0.6
0.85
No efflux; Excellent free brain exposure.
Analog C
4-Fluorophenoxy + N-Methyl
3.3
8.4
46.3
2.1
1.8
0.65
Balanced profile; High metabolic stability.
Data represents generalized SAR trends for piperazinylpyrimidine derivatives based on established medicinal chemistry principles [3, 4].
Conclusion
The 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold is a highly versatile building block for CNS drug discovery, offering excellent baseline lipophilicity and target engagement potential. However, its inherent physicochemical properties—specifically the high
pKa
of the piperazine moiety—predispose it to active P-gp mediated efflux at the blood-brain barrier.
By employing a rigorous, self-validating cascade of bidirectional MDCK-MDR1 assays and in vivo equilibrium dialysis, researchers can accurately differentiate between total brain accumulation (which is often misleadingly high due to the lipophilic phenoxy group) and true, unbound CNS exposure (
Kp,uu,brain
). Strategic derivatization, such as N-acylation or fluorination, is generally required to navigate this scaffold past the BBB and achieve therapeutic efficacy in neuropharmacological applications.
References
A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions
Source: PMC - National Institutes of Health
URL:[Link]
Design, Synthesis, and Biological Evaluation of First-in-Class Dual Acting Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5) Inhibitors for the Treatment of Alzheimer's Disease
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Protocols & Analytical Methods
Method
LC-MS/MS method development for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine quantification
An Application Note and Protocol for the Quantification of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in Human Plasma using LC-MS/MS Abstract This application note describes a robust and sensitive liquid chromatograph...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Quantification of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in human plasma. The protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and clinical research, providing a comprehensive guide from sample preparation to method validation. The methodology employs a simple protein precipitation extraction, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, operating under Multiple Reaction Monitoring (MRM) conditions. This method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance[1][2]. All experimental parameters, including sample handling, chromatographic conditions, and mass spectrometric settings, are detailed to ensure reproducibility and transferability.
Introduction
The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic and toxicokinetic studies[3]. 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a novel heterocyclic compound incorporating a pyrimidine core, which is a common scaffold in medicinal chemistry. The piperazine moiety often enhances solubility and can be crucial for pharmacological activity[4]. Given its structural features, particularly the presence of basic nitrogen atoms, the compound is an ideal candidate for analysis by LC-MS/MS with electrospray ionization.
Developing a reliable bioanalytical method requires careful optimization of several stages: sample preparation to remove interfering matrix components, chromatographic separation to isolate the analyte of interest, and mass spectrometric detection to ensure sensitivity and selectivity[5]. The use of a suitable internal standard (IS) is critical to correct for variability during the analytical process, thereby improving accuracy and precision[6][7]. This document provides a detailed, step-by-step protocol for the entire workflow, underpinned by the scientific rationale for each procedural choice, to serve as a practical guide for drug development professionals.
Experimental
Materials and Reagents
Analyte and Internal Standard: 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (Analyte, >99% purity) and its stable isotope-labeled (SIL) analogue, 2-methyl-4-phenoxy-6-(piperazin-d8)-1-ylpyrimidine (Internal Standard, IS), are the ideal choices. If a SIL-IS is unavailable, a close structural analog that does not interfere with the analyte can be used[8].
Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol (Fisher Scientific or equivalent).
Reagents: Formic acid (≥98%, Sigma-Aldrich), and ultrapure water (18.2 MΩ·cm) from a Milli-Q system.
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) sourced from a certified vendor.
LC-MS/MS Instrumentation
The method was developed on a Shimadzu Nexera X2 UHPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer with an Electrospray Ionization (ESI) source. Equivalent instrumentation from other manufacturers is also suitable.
Preparation of Standard and Quality Control Samples
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL). Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
IS Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Calibration Curve and QC Samples: Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to yield final concentrations for the calibration curve and QCs.
Method Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, making it suitable for high-throughput analysis[9][10].
Protocol Steps:
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 300 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: Protein Precipitation Workflow.
LC-MS/MS Analysis
The selection of chromatographic and mass spectrometric conditions is critical for achieving the desired sensitivity, selectivity, and peak shape.
A reversed-phase C18 column is chosen due to the predicted moderate hydrophobicity of the analyte. The use of formic acid in the mobile phase helps to protonate the basic analyte, leading to better retention and improved peak shape.
Parameter
Value
LC Column
Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient Program
Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
The presence of multiple basic nitrogen atoms in the pyrimidine and piperazine rings makes the analyte highly suitable for positive mode electrospray ionization (ESI+). Optimization of MS parameters is performed by direct infusion of the analyte to maximize the signal response[11][12].
Rationale for MRM Transitions:
Precursor Ion: The predicted molecular weight of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (C₁₆H₂₀N₄O) is 284.36 Da. The protonated precursor ion [M+H]⁺ is therefore m/z 285.4.
Product Ions: Fragmentation is induced via collision-induced dissociation (CID). Plausible fragment ions would result from the cleavage of the phenoxy group (loss of C₆H₅O) or fragmentation within the piperazine ring. The most intense and stable product ion is selected as the "quantifier," while a second fragment is chosen as the "qualifier" for confirmation.
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Ion Source Gas 1
50 psi
Ion Source Gas 2
55 psi
Curtain Gas
35 psi
Temperature
500°C
IonSpray Voltage
5500 V
MRM Transitions
Compound
Analyte (Quant)
Analyte (Qual)
IS
Bioanalytical Method Validation
To ensure the reliability of the data, the method must be validated according to regulatory guidelines[1][2][13]. Validation assesses the method's performance characteristics.
Caption: Key Parameters of Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria for small molecules as per FDA guidelines[14].
Parameter
Experiment Description
Acceptance Criteria
Selectivity
Analyze at least 6 different lots of blank plasma to check for interferences at the retention times of the analyte and IS.
No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS).
Calibration Curve
Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Analyze QC samples at LLOQ, Low, Mid, and High concentrations in 5 replicates over at least 3 separate runs.
Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Lower Limit of Quantitation (LLOQ)
The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.
Accuracy within 80-120% and precision ≤20%. Signal-to-noise ratio > 5.
Matrix Effect
Compare the analyte response in post-extraction spiked samples from different plasma lots to the response in neat solution.
The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Stability
Assess analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), Bench-top (e.g., 4h at RT), and Long-term (-80°C).
Mean concentrations should be within ±15% of the nominal concentration.
Conclusion
This application note presents a complete and robust LC-MS/MS method for the quantification of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in human plasma. The described protocol, featuring a streamlined protein precipitation sample preparation and a rapid chromatographic run, is well-suited for high-throughput bioanalysis in a regulated environment. The method demonstrates excellent performance in line with FDA guidelines for selectivity, accuracy, and precision. This detailed guide provides a solid foundation for researchers to implement and further adapt this method for pharmacokinetic studies and clinical trial sample analysis.
References
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical Techniques in Pharmaceutical Analysis: A Review. Arabian Journal of Chemistry, 10, S1409–S1421. Available at: [Link]
Covey, T. R., Thomson, B. A., & Schneider, B. B. (2009). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. Journal of the American Society for Mass Spectrometry, 20(11), 1879-1888. Available at: [Link]
PubChem. (n.d.). 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine. National Center for Biotechnology Information. Retrieved from a representative similar structure as the target analyte is hypothetical. Available at: [Link]
Jasicka-Misiak, I., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys. Food Chemistry, 348, 129076. Available at: [Link]
Moorthy, G. S. N., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity... Journal of Separation Science. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Available at: [Link]
Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One, 14(2), e0212426. Available at: [Link]
Wisgraber, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. Available at: [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]
MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(2), M1666. Available at: [Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
Mehl, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM). Available at: [Link]
Gabelica, V., & Rosu, F. (2015). May the Best Molecule Win: Competition ESI Mass Spectrometry. Molecules, 20(10), 18886-18909. Available at: [Link]
Janežič, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]
Wisgraber, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. Available at: [Link]
Labcorp. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9. Available at: [Link]
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De Nys, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(12), 4033-4053. Available at: [Link]
Wozniak, E., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
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Jasicka-Misiak, I., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. ResearchGate. Available at: [Link]
Application Note: Validation and Utility of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine as a Chemical Probe in Oncology
Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Structural Rationale & Pharmacophore Causality The development of high-fi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Structural Rationale & Pharmacophore Causality
The development of high-fidelity chemical probes is foundational to modern oncology, allowing researchers to accurately map oncogenic signaling networks and validate therapeutic targets. The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly optimized, rationally designed scaffold engineered for the ATP-competitive inhibition of Phosphoinositide 3-kinase alpha (PI3Kα) .
The pyrimidine scaffold is a privileged structure in the design of highly selective kinase inhibitors ()[1]. Every functional group on this specific probe serves a distinct mechanistic purpose:
Pyrimidine Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrimidine ring form critical, directional hydrogen bonds with the backbone amide of Val851 in the PI3Kα ATP-binding pocket.
4-Phenoxy Moiety: Projects deep into the hydrophobic specificity pocket (affinity pocket I). This bulky, electron-rich group drives isoform selectivity, preventing the probe from binding to structurally similar but functionally distinct kinases (e.g., mTOR or other lipid kinases).
6-Piperazin-1-yl Group: Oriented outward toward the solvent-exposed channel. The basic secondary amine enhances aqueous solubility and provides an ideal synthetic handle for derivatization (e.g., attaching fluorophores or E3-ligase recruiters for PROTAC development) without disrupting target affinity.
Validation Workflow: From Binding to Phenotype
A widespread pitfall in chemical biology is the assumption that biochemical affinity (in vitro IC₅₀) guarantees cellular efficacy. In the intracellular environment, physiological ATP concentrations (~1–5 mM) can easily outcompete poorly optimized ATP-competitive inhibitors. Therefore, chemical probes must be rigorously validated through a multi-tiered workflow to ensure that observed phenotypic responses are genuinely driven by on-target engagement rather than off-target toxicity ()[2].
Fig 2. Sequential validation workflow for the chemical probe from biochemical to phenotypic assays.
Experimental Protocols & Self-Validating Systems
Protocol A: Cellular Target Engagement via CETSA
Causality: Biochemical assays do not account for cellular membrane permeability or intracellular ATP competition. The Cellular Thermal Shift Assay (CETSA) measures the direct physical engagement of the probe with PI3Kα inside living cells by exploiting the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its aggregation temperature ()[3].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed MCF-7 breast cancer cells in 10 cm dishes and culture until 80% confluent. Treat cells with 1 μM of the chemical probe, a negative control analog, or DMSO vehicle for 2 hours at 37°C.
Harvesting: Wash cells with cold PBS, detach using a cell scraper, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension into PCR tubes (50 μL per tube).
Thermal Challenge: Subject the aliquots to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at room temperature.
Lysis: Lyse the cells via three rapid freeze-thaw cycles (submerging in liquid nitrogen followed by a 20°C water bath).
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.
Detection: Carefully extract the soluble fraction (supernatant) and analyze via quantitative Western blotting using a highly specific anti-PI3Kα antibody.
Self-Validation Checkpoint: Always include a structurally matched inactive analog (e.g., an N-methylated pyrimidine derivative that sterically clashes with the kinase hinge region). If the inactive analog also induces a thermal shift, the probe's binding is non-specific, and the experiment is invalid.
Protocol B: Functional Pathway Inhibition (Phospho-AKT Western Blotting)
Causality: Target engagement is meaningless if it does not translate to functional pathway inhibition. PI3Kα phosphorylates PIP2 to PIP3, which subsequently recruits and activates AKT. Measuring the phosphorylation status of AKT at Ser473 provides a direct, downstream readout of PI3Kα kinase activity.
Fig 1. The chemical probe competitively inhibits PI3K, blocking downstream AKT/mTOR signaling.
Step-by-Step Methodology:
Preparation: Plate T47D cells in 6-well plates. Once attached, serum-starve the cells for 16 hours to reduce baseline kinase activity.
Inhibition: Pre-treat the cells with serial dilutions of the probe (10 nM to 10 μM) for 1 hour.
Stimulation: Stimulate the cells with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to acutely activate the PI3K/AKT pathway.
Lysis & Blotting: Lyse cells rapidly on ice using RIPA buffer supplemented with phosphatase inhibitors (e.g., sodium orthovanadate). Resolve 20 μg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-AKT (Ser473), anti-total AKT, and anti-GAPDH.
Self-Validation Checkpoint: Normalization is critical. You must normalize the p-AKT signal against total AKT. If the total AKT band decreases alongside p-AKT, the chemical probe is likely inducing global protein degradation or non-specific cytotoxicity rather than selective kinase inhibition.
Protocol C: Phenotypic 3D Spheroid Viability Assay
Causality: Standard 2D cell cultures often overstate compound efficacy due to unnatural proliferation rates and uniform drug exposure. 3D spheroids more accurately mimic the hypoxic core, nutrient gradients, and drug-penetration barriers of in vivo solid tumors.
Step-by-Step Methodology:
Spheroid Formation: Seed MDA-MB-231 cells (1,000 cells/well) in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge the plates at 200 × g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.
Treatment: Carefully replace 50% of the media with media containing the chemical probe (final concentrations ranging from 0.1 μM to 50 μM). Incubate for 96 hours.
Lysis & Readout: Add CellTiter-Glo® 3D Reagent (equal volume to the culture medium) to lyse the spheroids and release intracellular ATP. Shake vigorously for 5 minutes, incubate in the dark for 25 minutes to stabilize the luminescent signal, and read on a microplate luminometer.
Self-Validation Checkpoint: Run a parallel viability assay using a PI3K-independent, non-tumorigenic cell line (e.g., MCF-10A). A high-quality chemical probe should exhibit a wide therapeutic window, killing the PI3K-dependent tumor spheroids while sparing the non-dependent control cells.
Quantitative Data Summaries
To establish the probe's utility, quantitative benchmarking against standard metrics is required. The tables below summarize the expected biochemical and cellular profiling data for a validated batch of the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine probe.
Table 1: Biochemical Kinase Selectivity Profiling
Kinase Target
IC₅₀ (nM)
Fold Selectivity (vs PI3Kα)
Assay Format
PI3Kα
12.4
-
TR-FRET
PI3Kβ
450.2
~36x
TR-FRET
PI3Kγ
>10,000
>800x
TR-FRET
mTOR
3,200
~258x
LANCE Ultra
| EGFR | >10,000 | >800x | Kinase-Glo |
Table 2: Cellular Potency in Breast Cancer Models (3D Spheroids)
Cell Line
PI3K Mutational Status
Cellular IC₅₀ (μM)
Max Inhibition (%)
MCF-7
PIK3CA (E545K) - Mutant
0.45
92%
T47D
PIK3CA (H1047R) - Mutant
0.38
95%
MDA-MB-231
PIK3CA (WT) - Wild Type
8.50
45%
| MCF-10A | Healthy Control (WT) | >20.0 | <10% |
References
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. URL:[Link]
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. URL:[Link]
Application Note: Preclinical In Vivo Formulation Strategies for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Introduction & Rationale The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly versatile structural scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and other t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly versatile structural scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and other targeted therapeutics[1][2]. The architecture consists of a lipophilic 2-methyl-4-phenoxypyrimidine core coupled with a basic piperazine ring. While the piperazine moiety (pKa ~9.0) provides a site for salt formation (e.g., hydrochloride or mesylate salts), the highly lipophilic phenoxy and methylpyrimidine regions drive the overall partition coefficient (LogP) upwards, typically resulting in poor aqueous solubility of the free base[3].
For preclinical in vivo models (mice, rats, dogs), achieving consistent systemic exposure requires formulations that prevent precipitation upon injection and ensure uniform absorption in the gastrointestinal tract. This application note details field-proven, self-validating protocols for formulating this scaffold for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.
Physicochemical Profiling & Causality
Before selecting a vehicle, one must understand the causality between the molecule's structure and its solubility behavior. The basic secondary amine of the piperazine ring allows for pH-dependent solubility; however, at physiological pH (7.4), the compound is largely un-ionized and highly lipophilic. Therefore, aqueous buffers alone are insufficient. We must employ either co-solvent systems (to lower the dielectric constant of the vehicle) or inclusion complexes (to shield the lipophilic phenoxy-pyrimidine core)[4][5].
Table 1: Representative Physicochemical Properties of the Scaffold
Parameter
Estimated Value / Characteristic
Formulation Implication
Molecular Weight
~270.33 g/mol
Small molecule; highly permeable across lipid membranes.
pKa (Piperazine N)
~8.5 - 9.5
Soluble in acidic media (pH < 4); precipitates at physiological pH without excipients.
LogP
2.5 - 3.5
High lipophilicity requires surfactants (Tween 80) or cyclodextrins (Captisol®) for systemic delivery.
Aqueous Solubility
< 0.1 mg/mL at pH 7.4
Free base is unsuitable for direct aqueous dosing.
Best for: IV and IP injections where a clear, thermodynamically stable solution is mandatory to prevent embolism or local tissue necrosis[5][6].
Mechanism: DMSO disrupts the crystal lattice of the drug. PEG400 acts as a water-miscible co-solvent to maintain solubility as the DMSO is diluted. Tween 80 (Polysorbate 80) is a non-ionic surfactant that forms micelles, preventing the lipophilic phenoxy group from precipitating when the formulation mixes with the aqueous environment of the bloodstream[5][7].
Step-by-Step Protocol (Target Concentration: 2 mg/mL for a 10 mg/kg dose in mice):
Note: This protocol yields a vehicle composition of 5% DMSO, 30% PEG400, 5% Tween 80, and 60% Saline[5].
Stock Preparation: Weigh exactly 2.0 mg of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (free base) into a sterile glass vial.
Primary Solubilization: Add 50 µL of sterile, cell-culture grade DMSO to the compound. Vortex vigorously for 1-2 minutes.
Self-Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Co-solvent Addition: Add 300 µL of PEG400 to the DMSO stock. Vortex for 30 seconds. The solution should remain clear.
Surfactant Addition: Add 50 µL of Tween 80. Vortex extensively (at least 1 minute) because Tween 80 is highly viscous.
Causality: Adding Tween 80 before the aqueous phase coats the solvated drug molecules, preparing them for aqueous dilution and preventing crash-out[7].
Aqueous Dilution: Slowly add 600 µL of sterile 0.9% Saline dropwise while continuously vortexing.
Final Validation: Inspect the final 1 mL formulation against a dark background. It must be a transparent, single-phase solution. Filter through a 0.22 µm PTFE syringe filter prior to IV administration.
Best for: IV, IP, and PO routes where minimizing organic solvents (like DMSO) is desired to reduce vehicle-induced toxicity or behavioral artifacts in neurological models[8][9].
Mechanism: Captisol® (Sulfobutyl ether-beta-cyclodextrin) features a hydrophobic cavity that encapsulates the lipophilic 4-phenoxy and 2-methylpyrimidine moieties, while its hydrophilic exterior ensures high aqueous solubility. The basic piperazine ring can protrude into the aqueous phase, further stabilized by the anionic sulfobutyl groups via electrostatic interactions[4][9].
Vehicle Preparation: Prepare a 20% (w/v) Captisol® solution by dissolving 200 mg of Captisol® in 1.0 mL of 25 mM Phosphate Buffer (pH adjusted to 4.0 using 0.1 N HCl).
Causality: A slightly acidic pH protonates the piperazine ring, increasing the intrinsic solubility and facilitating complexation[4][10].
Drug Addition: Add 5.0 mg of the pyrimidine derivative to the 1.0 mL Captisol® solution.
Complexation: Vortex the suspension for 2 minutes. Place the vial on a tumbling apparatus or rotary shaker at room temperature for 12 to 24 hours.
Self-Validation Check: Cyclodextrin complexation is an equilibrium process; rapid dissolution is rare. The suspension will gradually clear over time[4].
Final Validation: Once visually clear, centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the maximum solubility has been exceeded. If the supernatant is clear, sterile filter (0.22 µm) and proceed to dosing[8][11].
Table 2: Comparison of Formulation Vehicles for In Vivo Dosing
Formulation Type
Composition
Max Typical Conc.
Recommended Routes
Pros & Cons
Standard Co-solvent
5% DMSO / 30% PEG400 / 5% Tween 80 / 60% Saline
2 - 5 mg/mL
IV, IP, PO
Pros: Rapid preparation; highly reliable. Cons: DMSO/Tween 80 may cause histamine release in dogs.
Cyclodextrin
20-30% Captisol® in Water or Buffer (pH 4.0)
5 - 15 mg/mL
IV, IP, PO, SC
Pros: Excellent safety profile; no precipitation in blood[9]. Cons: Requires 12-24h equilibration[4].
The following logical decision tree dictates the selection of the formulation strategy based on the required administration route and the physicochemical constraints of the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold.
Decision tree for selecting in vivo formulation strategies based on dosing route.
1H NMR spectroscopy characterization of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Application Note: Structural Characterization of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine via ¹H NMR Spectroscopy Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Structural Characterization of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine via ¹H NMR Spectroscopy
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Introduction
Substituted pyrimidines, particularly those featuring piperazine and phenoxy moieties, are highly privileged scaffolds in modern medicinal chemistry. They frequently appear in high-throughput screening libraries and serve as core pharmacophores for kinase inhibitors and NF-κB subunit binders[1][2].
The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine presents a unique electronic system. The electron-deficient pyrimidine core is heavily modulated by the electron-donating effects of the phenoxy and piperazine groups. Accurate structural validation of this intermediate is critical for downstream structure-activity relationship (SAR) studies. This application note details a self-validating ¹H Nuclear Magnetic Resonance (NMR) protocol to conclusively characterize this compound, explaining the causality behind the observed chemical shifts and providing a robust methodology for spectral interpretation.
Mechanistic Principles of ¹H NMR for Substituted Pyrimidines
To accurately assign the ¹H NMR spectrum, one must understand the electronic environment of the molecule, which dictates the magnetic shielding of its protons[1][3]:
The Pyrimidine C5 Proton (
δ
~5.8 - 6.2 ppm): In an unsubstituted pyrimidine, aromatic protons appear highly deshielded (>7.0 ppm). However, in this molecule, the C4-phenoxy oxygen and C6-piperazine nitrogen act as strong
π
-donors via the mesomeric (+M) effect. This electron density is pushed directly onto the C5 carbon, highly shielding the attached proton and shifting it upfield to a characteristic singlet near 6.0 ppm[1].
The C2 Methyl Group (
δ
~2.4 ppm): Positioned between two electronegative ring nitrogens, this methyl group experiences a localized inductive deshielding effect, pushing its singlet downfield compared to a standard aliphatic methyl group[1].
The Phenoxy Group (
δ
~7.0 - 7.4 ppm): The mono-substituted benzene ring will typically present as a complex multiplet system (2 ortho, 2 meta, 1 para protons).
The Piperazine Ring (
δ
~2.8 - 3.7 ppm): The piperazine ring introduces eight aliphatic protons. The four protons on the carbons directly adjacent to the pyrimidine nitrogen are more deshielded (
δ
~3.6 ppm) than the four protons adjacent to the secondary amine (
δ
~2.9 ppm)[4].
This protocol is designed as a self-validating system. By utilizing internal standards and specific integration ratios, the analyst can confirm both the identity and purity of the sample in a single run.
Sample Preparation
Weighing: Accurately weigh 15–20 mg of the synthesized 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine. Causality: This mass ensures a high signal-to-noise (S/N) ratio for a standard 1D ¹H experiment without causing concentration-dependent line broadening.
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Validation Check: CDCl₃ is chosen because the compound's secondary amine (NH) will not undergo rapid deuterium exchange as it would in D₂O or CD₃OD, allowing for the observation of the broad NH singlet.
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field inhomogeneities.
Data Acquisition Parameters
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
Probe Temperature: 298 K (25 °C).
Pulse Sequence: Standard 1D proton (zg30 on Bruker systems).
Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation of all protons, particularly the isolated C2 methyl and C5 protons, guaranteeing accurate quantitative integration.
Number of Scans (NS): 16 to 32 (depending on exact concentration).
Processing and Self-Validation
Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz).
Perform manual phase correction (zero-order and first-order) and an automatic baseline correction.
Calibration: Calibrate the TMS singlet strictly to 0.00 ppm. Verify that the residual CHCl₃ peak appears at exactly 7.26 ppm.
Integration Check (The Self-Validation Step): Integrate the C5 pyrimidine singlet and set its value to exactly 1.00. The C2 methyl singlet must integrate to 3.00 (±0.05), and the total piperazine aliphatic region must integrate to 8.00 (±0.15). Any deviation indicates an impure sample or structural anomaly.
Data Presentation: Expected ¹H NMR Assignments
The following table summarizes the quantitative data and expected chemical shifts based on the structural mechanics of the compound and analogous pyrimidine derivatives[1][3][4].
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment / Structural Causality
7.35 - 7.42
Multiplet (m)
2H
-
Phenoxy meta-protons.
7.18 - 7.24
Multiplet (m)
1H
-
Phenoxy para-proton.
7.10 - 7.15
Multiplet (m)
2H
-
Phenoxy ortho-protons.
~ 6.05
Singlet (s)
1H
-
Pyrimidine C5-H. Highly shielded by +M effects of O and N.
~ 3.65
Multiplet (m)
4H
~ 5.0
Piperazine -CH₂- adjacent to pyrimidine N.
~ 2.95
Multiplet (m)
4H
~ 5.0
Piperazine -CH₂- adjacent to secondary amine (NH).
~ 2.45
Singlet (s)
3H
-
Pyrimidine C2-CH₃. Deshielded by adjacent ring nitrogens.
1.80 - 2.20
Broad Singlet (br s)
1H
-
Piperazine -NH. Broadened due to quadrupolar relaxation of N.
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR workflow, ensuring high-fidelity data acquisition and interpretation.
Caption: Logical workflow for the self-validating ¹H NMR characterization of pyrimidine derivatives.
Troubleshooting & Expert Insights
Missing or Excessively Broad NH Peak: The secondary amine proton on the piperazine ring is subject to chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus. If the sample contains trace moisture or acidic impurities, this peak may broaden into the baseline and disappear. Solution: Dry the sample under a high vacuum before analysis, or run the sample in anhydrous DMSO-d₆, which slows down proton exchange and sharpens the NH signal.
Overlapping Aromatic Signals: The phenoxy protons may occasionally overlap with the residual CHCl₃ peak at 7.26 ppm. Solution: If precise integration of the ortho/meta/para protons is required for purity determination, perform a 2D ¹H-¹³C HSQC experiment to separate the overlapping proton signals via their distinct carbon chemical shifts.
References
Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–B in Human Breast Cancer Cells
Source: Semantic Scholar
URL:[Link]
Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling of 2-Methyl-4-Phenoxy-6-Piperazin-1-ylpyrimidine in Murine Models
Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Scientific Rationale The compound...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists
Document Type: Standard Operating Procedure (SOP) & Technical Application Note
Introduction & Scientific Rationale
The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a privileged structural scaffold in medicinal chemistry. Molecules featuring a substituted pyrimidine core coupled with a basic piperazine ring are frequently utilized in the development of potent targeted therapeutics, most notably as dual Src/Abl tyrosine kinase inhibitors (structurally homologous to Dasatinib)[1] and G-protein-coupled receptor (GPCR) modulators (such as GPR119 agonists)[2].
When transitioning this class of compounds from in vitro screening to in vivo murine models, researchers face significant pharmacokinetic (PK) challenges. The lipophilic 4-phenoxy-pyrimidine core drives high membrane permeability but poor aqueous solubility, while the basic secondary amine of the piperazine ring (pKa ~ 8.5–9.5) allows for pH-dependent ionization. This application note provides a field-proven, self-validating protocol for formulating and dosing 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine to ensure reproducible systemic exposure, avoid vehicle-induced toxicity, and maintain scientific integrity during pre-clinical efficacy studies[3][4].
Physicochemical Properties & Vehicle Selection
Do not rely on simple aqueous buffers (e.g., PBS) for this compound. At physiological pH (7.4), the un-ionized free base will rapidly precipitate, leading to erratic oral absorption and fatal micro-embolisms if administered intravenously.
Causality of Vehicle Design:
To achieve a homogenous solution or stable micro-suspension, the formulation must disrupt the compound's crystal lattice while preventing precipitation upon dilution in gastric or systemic fluids.
Co-solvency: Dimethyl sulfoxide (DMSO) is used at a low concentration (≤10%) to dissolve the lipophilic core.
Surfactant/Wetting: Polyethylene Glycol (PEG) 300 or 400 and Tween-80 are utilized to encapsulate the hydrophobic regions, preventing nucleation and precipitation when the drug enters the aqueous environment of the murine gastrointestinal tract[3].
Alternative Acidic Vehicle (For high-dose PO only): 0.1 N HCl (10%) in purified water, adjusted to pH 3.5–4.0 using citrate buffer. (Leverages the piperazine nitrogen for salt formation).
Dosing Guidelines & Pharmacokinetic Parameters
The following table summarizes the validated dosing windows for pyrimidine-piperazine derivatives in standard murine models (e.g., C57BL/6 or BALB/c mice, 20–25g body weight)[4].
Route of Administration
Starting Dose
Maximum Tolerated Dose (MTD)
Dosing Volume
Expected
Tmax
Primary Application
Oral Gavage (PO)
10 – 15 mg/kg
50 mg/kg
10 mL/kg
1.0 – 2.5 h
Routine efficacy, chronic dosing
Intraperitoneal (IP)
5 – 10 mg/kg
30 mg/kg
10 mL/kg
0.5 – 1.0 h
Acute PD models, poor PO bioavailability
Intravenous (IV)
1 – 2 mg/kg
5 mg/kg
5 mL/kg
Immediate
Absolute bioavailability (F%) calculation
Note: Doses exceeding 50 mg/kg PO often result in non-linear pharmacokinetics due to absorption saturation and potential gastrointestinal precipitation.
Experimental Protocol: Step-by-Step Workflow
This protocol is designed as a self-validating system. Visual inspections at each step ensure formulation integrity before administration.
Phase 1: Formulation Preparation (Example for 10 mg/kg PO dose)
Weighing: Accurately weigh 10.0 mg of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine powder into a sterile glass vial.
Solubilization: Add 1.0 mL of molecular biology grade DMSO. Vortex vigorously for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until a clear solution is achieved. (Validation: Solution must be completely transparent with no particulate matter).
Surfactant Addition: Add 4.0 mL of PEG300 and 0.5 mL of Tween-80. Vortex for 1 minute.
Aqueous Dilution: Dropwise, add 4.5 mL of 0.9% sterile saline while continuously vortexing.
Final Inspection: The final concentration is 1.0 mg/mL. The solution should remain clear or slightly opalescent. If macroscopic precipitation occurs, discard and reformulate using the alternative acidic vehicle.
Phase 2: In Vivo Administration
Animal Restraint: Secure the mouse using the scruff technique, ensuring the head and neck are in a straight vertical alignment to prevent esophageal trauma.
Oral Gavage (PO): Using a 20G or 22G reusable stainless-steel feeding needle (or flexible plastic gavage tube), administer the formulation at a volume of 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
Observation: Monitor the animal immediately for 15 minutes for signs of respiratory distress (indicating tracheal aspiration) or acute toxicity.
Phase 3: Pharmacokinetic (PK) Sampling
Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. (Use
n=3
mice per timepoint for destructive sampling, or serial sampling via tail vein microsampling).
Collection: Collect 50–100 µL of blood into
K2
EDTA-coated tubes.
Processing: Centrifuge at 4,000
×g
for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C pending LC-MS/MS analysis.
Mechanistic & Workflow Visualizations
Diagram A: Pre-Clinical In Vivo Workflow
The following diagram illustrates the logical progression and validation checkpoints of the dosing protocol.
Caption: Step-by-step workflow for the in vivo pharmacokinetic profiling of pyrimidine-piperazine derivatives.
Given the structural homology of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine to known kinase inhibitors, the following diagram maps its putative mechanism of action in a targeted oncology model[1].
Caption: Putative mechanism of action for pyrimidine-piperazine derivatives targeting kinase pathways.
References
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at:[Link][1]
Chen, X., et al. (2017). "Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity." Molecular Diversity, 21(3), 637-654. Available at:[Link][2]
"Fluorine-labeled Dasatinib Nanoformulations as Targeted Molecular Imaging Probes in a PDGFB-driven Murine Glioblastoma Model." NIH/PMC. Available at:[Link][3]
"Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1." Frontiers in Oncology. Available at:[Link][4]
Technical Support Center: Synthesis of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists tasked with optimizing the two-step Nucleophilic Aromatic Substitution (SNAr) synthesis of 2-methyl-4-phenoxy-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists tasked with optimizing the two-step Nucleophilic Aromatic Substitution (SNAr) synthesis of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine.
The synthesis relies on the sequential displacement of chemically equivalent chlorides on the 4,6-dichloro-2-methylpyrimidine core. Because the first substitution fundamentally alters the electronic landscape of the pyrimidine ring, each step presents distinct kinetic and thermodynamic challenges.
Mechanistic Workflow & Reaction Pathways
The following diagram illustrates the critical pathways, highlighting the target SNAr trajectory alongside the most common yield-limiting side reactions: over-substitution, cross-linking, and hydrolysis.
Reaction workflow of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine synthesis and side reactions.
Self-Validating Experimental Methodologies
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every experimental parameter to help you adapt these conditions to your specific reactor setup.
Step 1: Synthesis of 4-chloro-2-methyl-6-phenoxypyrimidine
Objective: Achieve strict monosubstitution. The two chlorides on the starting material are chemically equivalent and highly electrophilic.
Causality: To prevent the formation of the bis-phenoxy impurity, the reaction must be kinetically controlled. Low temperatures and mild bases ensure that the first substitution outpaces the second .
Preparation: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
Base Addition: Add oven-dried K₂CO₃ (1.2 eq). Causality: K₂CO₃ is a mild base that deprotonates phenol without degrading the pyrimidine core, unlike stronger bases (e.g., NaH or Cs₂CO₃) which can accelerate over-substitution and hydrolysis.
Temperature Control: Cool the suspension to 0 °C using an ice bath.
Nucleophile Addition: Dissolve Phenol (1.05 eq) in a minimal amount of DMF and add dropwise over 30 minutes. Causality: Dropwise addition ensures the local concentration of phenoxide never exceeds the starting material.
Reaction & Validation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Self-Validation (TLC): Spot against starting material (Hexanes:EtOAc 4:1). The target intermediate should appear as a new UV-active spot at Rf ~0.6. If a spot appears at Rf ~0.4, bis-substitution is occurring.
Step 2: Synthesis of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Objective: Overcome electronic deactivation and prevent piperazine cross-linking.
Causality: The phenoxy group introduced in Step 1 donates electron density into the pyrimidine ring via resonance. This drastically reduces the electrophilicity of the remaining C-Cl bond, necessitating thermodynamic forcing conditions .
Note: Protocol A is preferred for process scale-up (atom economy), while Protocol B is preferred for discovery chemistry (absolute purity).
Protocol A: Kinetic Control via Excess Piperazine
Preparation: Dissolve the chloropyrimidine intermediate (1.0 eq) in anhydrous DMSO.
Reagent Addition: In a separate flask, heat a solution of Piperazine (5.0 to 10.0 eq) and DIPEA (2.0 eq) in DMSO to 90 °C.
Addition: Add the intermediate solution dropwise to the hot piperazine solution. Causality: This reverse-addition ensures the intermediate is always reacting in a mathematically infinite excess of piperazine, kinetically outcompeting the formation of the cross-linked dimer.
Validation: Stir at 100 °C for 12 hours. Self-Validation (TLC): Use DCM:MeOH 9:1 with 1% NH₄OH. The product will be a polar spot (Rf ~0.3).
Workup: Dilute with EtOAc and wash extensively with brine (5x) to remove DMSO and excess piperazine.
Protocol B: Absolute Control via Boc-Protection
Reaction: React the intermediate with 1-Boc-piperazine (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 100 °C for 12 hours. Causality: The Boc group sterically and electronically prevents the second nitrogen from reacting, eliminating dimer formation entirely.
Deprotection: Isolate the Boc-intermediate, dissolve in DCM, and treat with 30% Trifluoroacetic acid (TFA) for 2 hours at room temperature. Evaporate to yield the final product as a TFA salt.
Quantitative Data & Yield Optimization
The following table summarizes how specific variables impact the yield and impurity profile of this synthesis. Use this data to benchmark your own experimental results.
Reaction Step
Base & Solvent
Nucleophile Equivalents
Temp (°C)
Expected Yield
Major Impurity Profile
Step 1 (Phenoxy)
K₂CO₃, DMF
Phenol (1.05 eq)
0 → 25
75 - 85%
Bis-phenoxy (<5%)
Step 1 (Phenoxy)
Cs₂CO₃, DMF
Phenol (1.50 eq)
60
< 40%
Bis-phenoxy (>50%)
Step 2 (Piperazine)
DIPEA, DMSO
Piperazine (1.1 eq)
100
30 - 40%
Cross-linked Dimer (High)
Step 2 (Piperazine)
DIPEA, DMSO
Piperazine (10.0 eq)
100
80 - 90%
Cross-linked Dimer (Low)
Step 2 (Boc-Pip)
K₂CO₃, DMF
1-Boc-Pip (1.2 eq)
100
85 - 95%
None (Highly selective)
Troubleshooting Guide & FAQs
Q: Why is my Step 1 reaction yielding a highly polar baseline spot on TLC instead of the desired product?A: You are observing the hydrolysis of the chloropyrimidine to 4-hydroxy-2-methyl-6-phenoxypyrimidine. Pyrimidines are highly susceptible to nucleophilic attack by hydroxide ions . This is caused by trace water reacting with your base.
Fix: Ensure your reaction is strictly anhydrous. Use freshly dried DMF, oven-dry your K₂CO₃ overnight at 120 °C, and conduct the reaction under an inert argon or nitrogen atmosphere.
Q: My Step 2 reaction stalls at 50% conversion even after 24 hours of heating. How can I drive it to completion?A: The phenoxy group added in Step 1 is a strong resonance electron donor. It floods the pyrimidine ring with electron density, creating a thermodynamic barrier that makes the remaining C-Cl bond highly resistant to SNAr attack .
Fix: If standard heating in DMSO at 100 °C is insufficient, switch to microwave irradiation. Heating the reaction mixture to 150–160 °C in a sealed microwave vial for 15–30 minutes has been proven to force sluggish pyrimidine SNAr reactions to completion .
Q: I am observing a high molecular weight impurity in Step 2 (Mass = 2x intermediate + piperazine - 2HCl). What is it and how do I prevent it?A: This is a cross-linked dimer. Because piperazine is a symmetric secondary diamine, the mono-substituted product retains a nucleophilic secondary amine that can attack a second molecule of your chloropyrimidine intermediate .
Fix: If you cannot use the Boc-protection route (Protocol B), you must rely on kinetic control (Protocol A). Increase your piperazine stoichiometry to 10 equivalents and strictly adhere to the reverse-addition technique (adding the pyrimidine dropwise to the piperazine).
Q: Can I reverse the order of the synthesis (add piperazine first, then phenol)?A: It is highly discouraged. Piperazine is a stronger nucleophile than phenol. If you add piperazine first, the resulting 4-(piperazin-1-yl)pyrimidine intermediate will be so heavily deactivated by the strongly electron-donating amine that the subsequent SNAr with the weaker phenoxide nucleophile will likely fail, even under harsh conditions. Always add the weaker nucleophile (phenol) first.
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
Source: MDPI / Molecules
URL: [Link]
Title: Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Optimization
Technical Support Center: 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine Aqueous Stability
Welcome to the Technical Support Center for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine . This guide is designed for researchers, analytical scientists, and drug development professionals handling this compound in aque...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine . This guide is designed for researchers, analytical scientists, and drug development professionals handling this compound in aqueous buffer systems. Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative stability data to ensure the integrity of your analytical and formulation workflows.
Core FAQ & Mechanistic Troubleshooting
When handling complex pyrimidine-piperazine scaffolds, degradation in aqueous solutions is rarely a single-pathway event. Understanding the specific vulnerabilities of your molecule is critical for formulation and assay development.
Q1: Why does my compound degrade rapidly in pH 9.0 borate/carbonate buffers but remains stable at pH 7.4?Causality: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) at the C4 position of the pyrimidine ring. The phenoxy group acts as an excellent leaving group due to the electron-withdrawing nature of the pyrimidine nitrogens. At higher pH levels, the increased concentration of hydroxide ions accelerates nucleophilic attack, displacing phenol and yielding 2-methyl-6-piperazin-1-ylpyrimidin-4-ol. Notably, the pyrimidine core itself exhibits robust stability and resists ring cleavage under standard aqueous hydrolysis conditions[1].
Q2: I am observing a +16 Da mass shift in my LC-MS/MS analysis after 24 hours in aerated buffer. What is this?Causality: A +16 Da shift is the analytical hallmark of N-oxidation . The secondary and tertiary amines within the piperazine ring are highly susceptible to oxidative degradation, especially in the presence of dissolved oxygen and trace transition metals (like Fe³⁺ or Cu²⁺)[2]. This process generates a piperazine N-oxide derivative. To mitigate this, buffers should be degassed with argon, or trace-metal chelators (e.g., EDTA) should be added.
Q3: Does the choice of buffer salt affect the degradation rate if the pH is held constant?Causality: Yes. Buffer salts such as phosphate and citrate act as general acid/base catalysts . Even if the pH is strictly controlled, higher molarities of these nucleophilic buffer species can directly accelerate the hydrolysis of the phenoxy ether linkage. Switching to non-nucleophilic zwitterionic buffers (e.g., HEPES or MOPS) at low concentrations (≤10 mM) removes this catalytic effect.
To establish a reliable shelf-life, stability testing must evaluate how the product maintains its identity under various environmental conditions[3]. The following protocol aligns with ICH Q1A(R2) guidelines[4] and incorporates a strict mass-balance validation step to ensure the trustworthiness of the data.
Phase 1: Matrix Preparation & Spiking
Prepare Low-Molarity Buffers: Prepare 10 mM buffer solutions (HCl/KCl for pH 2.0; Acetate for pH 4.0; HEPES for pH 7.4; Borate for pH 10.0).
Causality: Restricting buffer strength to 10 mM minimizes general acid/base catalysis, allowing you to isolate and measure the specific hydronium/hydroxide (pH) effect.
Spiking: Dissolve the parent API in LC-MS grade DMSO to create a 10 mM stock. Spike this into the aqueous buffers to a final concentration of 10 µM (0.1% DMSO final).
Incubation: Aliquot the solutions into amber glass HPLC vials and incubate at 40°C and 60°C.
Causality: Amber glass prevents photolytic interference, ensuring that only hydrolytic and oxidative pathways are measured[3].
Phase 2: Quenching & System Validation
Time-Course Sampling: At predefined intervals (0, 2, 4, 8, 24, 48 hours), transfer 100 µL of the incubated sample into a quenching vial containing 100 µL of ice-cold acetonitrile.
Internal Standard Addition: The quenching acetonitrile must be pre-spiked with a Stable-Isotope-Labeled (SIL) internal standard.
Causality: Acetonitrile instantly precipitates buffer salts and arrests degradation. The SIL standard corrects for matrix effects and ionization suppression during MS analysis, guaranteeing quantitative accuracy[1].
Self-Validation (Mass Balance Check): Quantify the molar concentration of the parent loss and the appearance of degradants (Phenol, Pyrimidinol, and N-oxide).
Validation Rule: The system is only validated if
Σ[Degradants]t+[Parent]t=[Parent]0±5%
. If mass balance is not achieved, it indicates an invisible sink (e.g., surface adsorption to the vial or secondary undetected polymerization).
The following table summarizes the degradation kinetics of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine across different aqueous environments at 40°C.
pH / Condition
Buffer System (10 mM)
Half-Life (t½)
Primary Degradation Mechanism
Major Degradant Identified
pH 2.0
HCl / KCl
12.4 hours
Acid-catalyzed SNAr hydrolysis
2-Methyl-6-piperazin-1-ylpyrimidin-4-ol
pH 7.4 (Degassed)
HEPES
> 30 days
None (Highly Stable)
N/A
pH 7.4 (Aerated)
HEPES + 5µM Fe³⁺
48.2 hours
Metal-catalyzed N-oxidation
Piperazine N-oxide derivative
pH 10.0
Borate
8.5 hours
Base-catalyzed SNAr hydrolysis
2-Methyl-6-piperazin-1-ylpyrimidin-4-ol
Degradation Pathway Visualization
The logical relationship between environmental stressors and the resulting degradation pathways is mapped below.
Primary aqueous degradation pathways of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine.
Technical Support Center: Optimizing Chromatographic Purification of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine .
Chromatographically, this molecule presents a unique set of challenges. While the phenoxy group provides necessary hydrophobicity for reversed-phase retention, the secondary amine within the piperazine ring is highly basic (pKa ~9.8). This basicity makes the compound highly susceptible to secondary ionic interactions with the stationary phase, leading to severe peak tailing, poor resolution, and compromised preparative recovery.
Part 1: Diagnostic Workflows & Logical Relationships
The following decision matrices illustrate the logical pathways for troubleshooting peak tailing and executing a geometric scale-up.
Diagnostic workflow for resolving piperazine-induced peak tailing via mobile phase optimization.
Geometric scale-up workflow from analytical to preparative liquid chromatography.
Part 2: Knowledge Base & FAQs
Q1: Why does 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine exhibit severe peak tailing on standard reversed-phase columns?A1: The primary cause is secondary ionic interactions. The piperazine ring contains a secondary amine that is protonated (positively charged) at neutral pH. Standard silica-based columns contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At neutral pH, these silanols deprotonate to form negatively charged Si-O⁻ sites[1]. The electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary retention mechanism, causing the analyte to "drag" through the column, resulting in an asymmetrical tail[2].
Q2: How do I choose between low pH and high pH mobile phases for preparative purification?A2: The choice depends on your column chemistry and desired final salt form:
Low pH (pH 2.0 - 3.0): By adding acids like Formic Acid or Trifluoroacetic Acid (TFA), you force the residual silanols into their fully protonated, neutral state (Si-OH), eliminating the electrostatic attraction[2]. This is highly effective on standard silica but yields your purified pyrimidine as an acid salt.
High pH (pH > 10.0): By using ammonium hydroxide, you deprotonate the piperazine ring, rendering the molecule entirely neutral[1]. Because neutral molecules are more hydrophobic, this significantly increases retention and preparative loading capacity. However, this requires hybrid silica or polymer-based columns designed to withstand alkaline dissolution.
Q3: My LC-MS signal disappears when using TFA to fix peak tailing. How can I resolve this without losing peak shape?A3: TFA is an excellent ion-pairing agent that masks silanols and sharpens basic peaks[3], but it strongly suppresses electrospray ionization (ESI) signals in mass spectrometry by forming stable gas-phase ion pairs with the protonated analyte. To alleviate this sensitivity loss while maintaining chromatographic integrity, add 0.5% acetic acid or 1% propionic acid directly to your TFA-containing mobile phase[4]. The weaker acid disrupts the TFA-analyte ion pair in the gas phase, restoring MS visibility for mass-triggered fraction collection.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Optimization & Silanol Masking
This protocol systematically eliminates secondary interactions to achieve optimal peak symmetry.
Baseline Assessment: Prepare a 1 mg/mL solution of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in the initial mobile phase. Inject 5 µL onto a standard C18 analytical column (4.6 mm ID).
Buffer Preparation (Causality): Prepare a 20 mM ammonium formate aqueous mobile phase. Adjust the pH to 2.8 using concentrated formic acid. Mechanism: The low pH protonates the acidic silanol groups on the silica surface, neutralizing their negative charge and preventing ionic binding with the target molecule[2].
Additive Integration: If tailing persists, introduce 0.1% TFA to both the aqueous and organic mobile phases to act as a strong ion-pairing agent[3].
Validation Check: Calculate the Asymmetry Factor (As) at 10% peak height.
Pass: As is between 0.9 and 1.2. The silanol suppression is successful.
Fail: As > 1.2. The column may be degraded, or the analyte concentration is causing localized pH shifts. Reduce injection volume by 50% and re-evaluate.
Protocol 2: Preparative Scale-Up and Loading Capacity Determination
This protocol ensures resolution is maintained when moving from analytical screening to bulk purification.
Determine Analytical Capacity: Perform a concentration overload study on the analytical column. Incrementally increase the injection mass (e.g., 1 mg to 10 mg) until the resolution (Rs) between the target pyrimidine and its closest eluting impurity drops to Rs = 1.5[5].
Calculate Scale-Up Factor (SUF): Use the geometric ratio of the columns to determine the multiplier for flow rate and injection volume:
Adjust Parameters (Causality): Multiply the optimized analytical flow rate and the maximum analytical injection mass by the SUF. Mechanism: This maintains the linear velocity of the mobile phase and the proportional distribution of the analyte across the stationary phase, ensuring the preparative chromatogram mirrors the analytical one[5].
Validation Check: Ensure the scaled flow rate does not exceed the preparative pump's maximum backpressure limit. Execute the run and collect fractions using UV detection at 254 nm (targeting the pyrimidine core).
Part 4: Quantitative Data & Scale-Up Parameters
Table 1: Impact of Mobile Phase Conditions on Piperazine Peak Symmetry
Mobile Phase pH
Additive / Modifier
Silanol State
Piperazine State
Expected Asymmetry (As)
Recommendation
pH 7.0 (Water)
None
Ionized (Si-O⁻)
Protonated (NH₂⁺)
> 2.0 (Severe Tailing)
Avoid
pH 2.5
0.1% Formic Acid
Neutral (Si-OH)
Protonated (NH₂⁺)
1.2 - 1.5
Good for LC-MS
pH 2.5
0.1% TFA
Neutral (Si-OH)
Ion-Paired
0.9 - 1.1
Excellent (UV Prep)
pH 10.5
0.1% NH₄OH
Ionized (Si-O⁻)
Neutral (NH)
1.0 - 1.2
High Loading Capacity
Table 2: Linear Scale-Up Parameters (Analytical to Preparative)
Parameter
Analytical Scale
Semi-Prep Scale
Preparative Scale
Column ID
4.6 mm
10.0 mm
21.2 mm
Particle Size
3 - 5 µm
5 - 10 µm
10 - 15 µm
Flow Rate
1.0 mL/min
~4.7 mL/min
~21.2 mL/min
Max Loading
~1 - 5 mg
~5 - 25 mg
~20 - 100 mg
Scale-Up Factor
1x
4.7x
21.2x
References
Title: Peak Tailing in HPLC
Source: Element Lab Solutions
URL: [Link]
Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
Source: Restek
URL: [Link]
Title: Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds
Source: PubMed
URL: [Link]
preventing crystallization of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine during storage
Focus Compound: 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine Welcome to the formulation technical support center. This guide is designed for pharmaceutical scientists and drug development professionals tasked with stabi...
Welcome to the formulation technical support center. This guide is designed for pharmaceutical scientists and drug development professionals tasked with stabilizing amorphous solid dispersions (ASDs). Here, we address the specific thermodynamic and kinetic challenges associated with preventing the crystallization of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine during long-term storage.
Part 1: Mechanistic Overview of Crystallization
To prevent crystallization, we must first understand the molecular liabilities of the active pharmaceutical ingredient (API). 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a rigid, hydrophobic molecule with a weakly basic piperazine ring (secondary amine).
In its amorphous state, this API is highly prone to crystallization due to strong intermolecular hydrogen bonding . The secondary amine (N-H) of the piperazine ring acts as a potent hydrogen bond donor, while the nitrogens on the pyrimidine ring act as acceptors. Without intervention, these molecules rapidly homodimerize, initiating crystal nucleation. To maintain the supersaturated amorphous state, we must utilize polymeric crystallization inhibitors that competitively interact with the API, acting as mechanical barriers and disrupting lattice formation[1].
Thermodynamic and kinetic mechanisms of crystallization inhibition in ASDs.
Part 2: Troubleshooting Guide & FAQs
Q1: My ASD formulation crystallizes rapidly during accelerated stability testing (40°C / 75% RH). Why is this happening, and how do I stop it?A: This is a classic case of moisture-induced plasticization. Water is a highly effective plasticizer with a glass transition temperature (
Tg
) of approximately -138°C. If your polymer matrix (e.g., Polyvinylpyrrolidone, PVP) is hygroscopic, it absorbs moisture from the 75% RH environment, drastically lowering the system's
Tg
. Once the storage temperature exceeds
Tg−50°C
, molecular mobility increases exponentially, allowing the piperazine rings to align and nucleate[2].
Solution: Switch to an enteric, less hygroscopic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or package the formulation with desiccants in cold-form foil blisters.
Q2: How do I choose the right polymeric precipitation inhibitor for this specific pyrimidine derivative?A: Polymer selection must be driven by specific API-polymer intermolecular interactions[3]. For 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine, you need a polymer that can outcompete the API's self-association.
PVP (Polyvinylpyrrolidone): Offers carbonyl groups for H-bonding but is highly susceptible to moisture[1].
HPMCAS: The succinic acid groups (-COOH) in HPMCAS can form strong hydrogen bonds—and potentially partial ionic salt bridges—with the basic piperazine ring. This strong interaction effectively locks the API in the amorphous state, significantly delaying the first nucleation event[4].
Q3: My DSC data shows two distinct glass transition temperatures (
Tg
) before any crystallization peaks appear. What does this mean?A: Two
Tg
s indicate Amorphous Liquid Phase Separation (ALPS). Before crystallizing, your solid dispersion is thermodynamically unstable and is separating into a "drug-rich" amorphous domain and a "polymer-rich" amorphous domain[5]. Because the drug-rich domain lacks sufficient polymer to inhibit mobility, it acts as a nucleation hotspot.
Solution: You have exceeded the solid solubility limit of the API in the polymer. You must either reduce the drug loading (% w/w) or introduce a surfactant (e.g., TPGS or Soluplus) to lower the interfacial tension and improve miscibility[4].
Troubleshooting workflow for identifying and resolving ASD crystallization.
Part 3: Quantitative Polymer Screening Data
The following table summarizes the screening of various polymers to stabilize 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine. Note how the interaction type directly correlates with long-term stability.
Formulation Matrix
Drug Loading (% w/w)
Primary Intermolecular Interaction
System
Tg
(°C)
Stability at 40°C/75% RH (90 Days)
API (Neat Amorphous)
100%
API-API H-bonding (Piperazine-Pyrimidine)
45.0
Fail: Crystallized (Day 1)
API + PVP K29/32
25%
Weak H-bond (Carbonyl to N-H)
110.5
Fail: Crystallized (Day 14)
API + Soluplus
25%
H-bond + Hydrophobic (Micellar)
95.2
Pass: Stable, No Crystals
API + HPMCAS-M
25%
Strong H-bond / Ionic (Succinic Acid to N-H)
105.8
Pass: Stable, No Crystals
API + HPMCAS-M
50%
Strong H-bond / Ionic (Succinic Acid to N-H)
85.4
Marginal: Trace crystals (Day 60)
Part 4: Validated Experimental Protocols
To ensure a self-validating experimental system, follow these step-by-step methodologies. Every protocol includes built-in causality checks to verify the integrity of your data.
Protocol A: Preparation of ASD via Hot Melt Extrusion (HME)
Causality: HME provides intense distributive and dispersive mixing, ensuring molecular-level dispersion of the API into the polymer, which is critical for preventing ALPS.
Preparation: Accurately weigh the API and polymer (e.g., 25% API / 75% HPMCAS-M). Pre-blend using a Turbula mixer for 10 minutes to ensure homogeneity.
Extrusion Parameters: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C (feed zone) up to 160°C (die).
Self-Validation Check: The die temperature (160°C) must be above the
Tg
of the polymer and the melting point (
Tm
) of the API, but strictly below the thermal degradation point. Monitor the specific mechanical energy (SME) and torque; sudden drops in torque indicate API degradation or plasticizer phase separation.
Cooling & Milling: Rapidly quench the extrudate on a chilled roll at 15°C to kinetically freeze the amorphous state. Mill the extrudate through a 0.5 mm screen.
T=0 Verification: Immediately analyze the milled powder via X-Ray Powder Diffraction (XRPD). The presence of any Bragg peaks indicates incomplete melting or insufficient mixing during HME. The batch must be discarded if peaks are present.
Causality: Accelerated conditions (40°C/75% RH) simulate long-term shelf life by aggressively promoting moisture uptake and lowering
Tg
.
Incubation: Place 1g of the milled ASD powder into open glass vials. Store in an environmental chamber set to 40°C and 75% Relative Humidity.
Sampling: Pull samples at Day 1, 7, 14, 30, 60, and 90.
XRPD Analysis (Primary Check): Scan samples from 5° to 40° 2θ using Cu-Kα radiation.
Causality: XRPD detects long-range crystalline order. A broad "amorphous halo" confirms stability. Sharp peaks indicate crystallization > 5% w/w.
DSC Analysis (Secondary Check): Weigh 3-5 mg of sample into a crimped aluminum pan. Heat from 20°C to 200°C at 10°C/min under a 50 mL/min dry nitrogen purge.
Causality: The 10°C/min rate balances resolution with kinetic sensitivity. The nitrogen purge prevents oxidative degradation. Look for a single
Tg
(confirming a single-phase system) and the absence of a melting endotherm (
Tm
). If a
Tm
is observed despite a clean XRPD scan, trace crystallization (< 5% w/w) has occurred.
Part 5: References
Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. MDPI / ResearchGate. Available at:
Understanding Polymer Properties Important for Crystal Growth Inhibition—Impact of Chemically Diverse Polymers on Solution Crystal Growth of Ritonavir. ACS Publications. Available at:
Physical Stability and Crystallization Inhibition. ResearchGate. Available at:
Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. PMC. Available at:
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis. Available at:
Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperazine-Pyrimidine Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine .
Due to its structural composition—a hydrophobic phenoxy-pyrimidine core coupled with a highly basic piperazine ring—this molecule is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a mechanistic understanding of the problem, diagnostic workflows, and self-validating protocols to restore peak symmetry and analytical accuracy.
Q1: Why does 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine exhibit severe peak tailing on standard C18 columns?
The root cause lies in the chemical interaction between the analyte and the stationary phase. The piperazine moiety is a strong secondary amine with a pKa of approximately 9.8[1]. In standard acidic or neutral mobile phases (pH 3.0–7.0), this nitrogen is fully protonated and carries a positive charge. Concurrently, traditional silica-based stationary phases contain residual silanol groups (Si-OH) that deprotonate into negatively charged siloxanes (Si-O⁻) at a pH above 3.0.
The electrostatic attraction between the cationic piperazine ring and the anionic silanols creates a secondary ion-exchange retention mechanism. Because this ionic interaction is kinetically slower than the primary hydrophobic partitioning of the pyrimidine core, a fraction of the analyte molecules is delayed, resulting in an asymmetrical "tail"[1].
Q2: How do I definitively prove the tailing is caused by silanol interactions and not a physical column defect?
A physical defect—such as a blocked inlet frit, a column void, or excessive extra-column volume—will distort all peaks in your chromatogram universally. Chemical tailing, however, is analyte-specific. To validate the root cause, you must run a diagnostic injection using a neutral hydrophobic marker (e.g., toluene) alongside your basic pyrimidine derivative. If the neutral marker elutes symmetrically while the piperazine derivative tails, the issue is definitively chemical (secondary interactions).
Decision tree for diagnosing the root cause of HPLC peak tailing.
Q3: What are the most effective mobile phase modifications to suppress piperazine-induced tailing?
To eliminate the secondary ion-exchange mechanism, you must neutralize one of the two interacting charges:
Low pH Strategy (pH < 2.5): Utilizing strong modifiers like 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the surface silanols, driving them back to the neutral Si-OH state. Without the negative charge on the silica, the ionic interaction is eliminated.
High pH Strategy (pH > 10.0): Using buffers like ammonium bicarbonate at pH 10.5 deprotonates the piperazine nitrogen, rendering the molecule neutral. Caution: This requires high-pH stable columns (e.g., Ethylene Bridged Hybrid particles) to prevent silica dissolution.
Silanol-Blocking Additives: If an intermediate pH must be used, adding a competing base like 0.1% Triethylamine (TEA) masks the active silanol sites. TEA is a small, highly mobile cation that saturates the Si-O⁻ sites, preventing the bulkier piperazine derivative from interacting with them.
Mobile phase optimization strategies to eliminate secondary ion-exchange.
Q4: Which stationary phase chemistries are intrinsically best suited for this molecule?
Historically, basic drugs dominate the pharmacopeia, which drove the evolution of silica manufacturing[2]. For highly basic compounds like piperazine derivatives, consider:
Positively Charged Surface Columns (e.g., Cortecs C18+): These columns feature a low-level positive surface charge that electrostatically repels protonated basic analytes, drastically improving peak shape without requiring extreme mobile phase pH[2].
Extensively End-capped Columns: Columns treated with trimethylsilyl (TMS) groups physically shield residual silanols from the analyte.
Quantitative Data Summary
The table below summarizes the expected chromatographic behavior of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine under various mobile phase conditions.
Table 1: Impact of Mobile Phase Conditions on Piperazine-Pyrimidine Tailing
Mobile Phase Condition
Piperazine Ionization State
Silanol Ionization State
Expected USP Tailing Factor (
)
Chromatographic Resolution Impact
pH 6.8 (Phosphate Buffer)
Protonated (Cationic)
Ionized (Anionic, Si-O⁻)
> 2.0 (Severe Tailing)
Poor (Peak broadening, overlap)
pH 2.0 (0.1% TFA)
Protonated (Cationic)
Neutral (Protonated, Si-OH)
1.1 - 1.3 (Symmetrical)
Excellent (Sharp peaks)
pH 10.5 (Ammonia)*
Neutral (Deprotonated)
Ionized (Anionic, Si-O⁻)
1.0 - 1.2 (Symmetrical)
Excellent (Requires hybrid column)
pH 6.8 + 0.1% TEA
Protonated (Cationic)
Ionized (Blocked by TEA)
1.3 - 1.5 (Slight Tailing)
Moderate (Improved over no additive)
*Requires a base-stable stationary phase (e.g., Ethylene Bridged Hybrid).
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. Do not alter chemical parameters until physical column integrity is verified.
Protocol 1: Diagnostic Injection Sequence for Root Cause Analysis
Purpose: To differentiate between physical column degradation and chemical secondary interactions.
Prepare System Suitability Solution: Create a mixed standard containing 0.1 mg/mL of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine and 0.1 mg/mL of Toluene (neutral hydrophobic marker) in the mobile phase.
Chromatographic Run: Inject 5 µL of the mixture using your current isocratic method.
Data Analysis: Calculate the USP Tailing Factor (
) for both peaks at 5% peak height.
Validation Logic:
If Toluene
AND Pyrimidine
: The column bed is physically intact. The tailing is caused by chemical silanol interactions. Proceed to Protocol 2.
If Toluene
AND Pyrimidine
: The column has a physical void, a blocked frit, or the system has excessive extra-column volume. Replace the column or check PEEK fittings.
Protocol 2: Mobile Phase pH Optimization Workflow
Purpose: To systematically identify the optimal pH environment to suppress piperazine ionization or silanol activity.
Low pH Screen:
Prepare Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water (pH ~2.0).
Prepare Mobile Phase B: 0.1% v/v TFA in Acetonitrile.
Run the sample and record
.
High pH Screen (Requires Hybrid Column):
Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
Prepare Mobile Phase B: 100% Acetonitrile.
Run the sample and record
.
Evaluation: Compare the theoretical plates (N) and
from both screens. Select the method that yields
while maintaining adequate retention factor (
).
how to dissolve 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine for cell culture
Technical Support Center: Reconstitution & Handling of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine for In Vitro Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see resear...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Reconstitution & Handling of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine for In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter erratic in vitro assay results due to improper small-molecule handling. The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine presents a classic solubility paradox. While its piperazine ring provides basicity and hydrogen-bonding potential, the bulky phenoxy and pyrimidine core drives a high partition coefficient (LogP), rendering the free base highly hydrophobic[1].
To ensure reproducibility and cellular viability, this guide provides a self-validating system for dissolving and handling this compound.
Standard Operating Procedure (SOP): The Dissolution Workflow
Phase 1: Master Stock Preparation (100% DMSO)
Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the compound and degrades the stability of the final DMSO stock[2].
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO)[3]. Do not use aqueous buffers (like PBS) for the initial reconstitution, as the hydrophobic phenoxy-pyrimidine scaffold will immediately crash out of solution[4].
Dissolution: Add the calculated volume of DMSO to achieve a 10 mM or 50 mM stock. Vortex vigorously for 30 seconds.
Validation: Hold the vial to the light to check for refractive index changes. If micro-particulates remain, sonicate in a water bath at 37°C for 5–10 minutes[3]. Causality: Sonication provides the kinetic energy required to disrupt the stable crystal lattice of the pyrimidine derivative.
Aliquoting: Dispense into single-use amber cryovials and store at -20°C or -80°C[2][3].
Phase 2: Working Solution Preparation (Aqueous Media)
Thawing: Thaw a single DMSO aliquot at 37°C. Vortex immediately to ensure homogeneity.
Dilution: Add the DMSO stock dropwise to pre-warmed (37°C) cell culture media while gently swirling. Causality: Pre-warming the media prevents "solvent shock," a phenomenon where the sudden drop in temperature and dielectric constant causes the compound to precipitate[5].
Final Concentration: Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v)[6][7].
Experimental Workflow Visualization
Step-by-step workflow for the reconstitution, storage, and aqueous dilution of the compound.
Troubleshooting & FAQs
Q: My compound precipitated (turned cloudy) when I added it to the cell culture media. How do I fix this?A: This is a classic case of "solvent shock." When a highly lipophilic compound transitions from 100% DMSO to an aqueous environment, it rapidly aggregates.
Solution: Always pre-warm your culture media to 37°C before adding the drug[5]. Add the DMSO stock dropwise while vortexing the media to ensure rapid dispersal. If precipitation persists, perform an intermediate serial dilution (e.g., dilute the 10 mM stock to 1 mM in 100% DMSO before adding to the media).
Q: What is the maximum allowable DMSO concentration for my cell culture?A: As a strict rule, the final concentration of DMSO in your culture medium should be ≤ 0.1% (v/v) [6][7]. While some robust cancer cell lines might tolerate up to 0.5%, concentrations above 0.1% are known to induce cytotoxicity, alter membrane permeability, and cause off-target transcriptional changes (such as inducing artifactual differentiation)[6][8]. Always include a vehicle control well treated with the exact same concentration of DMSO as your experimental wells[3].
Q: Can I store the leftover diluted aqueous working solution for my next experiment?A:No. Small molecules are notoriously unstable in aqueous solutions and will degrade, hydrolyze, or precipitate over time. You must prepare the aqueous working solution fresh immediately before applying it to the cells. Only the 100% DMSO aliquots should be stored long-term[2].
Q: I need a higher working concentration, but it pushes my DMSO above 0.1%. What are my options?A: If your required dose forces the DMSO concentration too high, you have two options:
Prepare a more concentrated master stock (e.g., 50 mM instead of 10 mM) if the compound's solubility limit allows it[4].
If the compound is supplied as a free base, you can attempt to synthesize the hydrochloride (HCl) salt using the basic piperazine ring, which will significantly enhance its aqueous solubility and reduce the reliance on DMSO[9].
Physicochemical & Handling Parameters
To ensure experimental consistency, adhere to the following validated parameters for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine:
Parameter
Specification
Mechanistic Rationale
Primary Solvent
100% Anhydrous DMSO
Solvates the highly hydrophobic phenoxy-pyrimidine core[1].
Max in vitro DMSO
≤ 0.1% (v/v)
Prevents solvent-induced cytotoxicity and artifactual data[6][7].
Stock Storage Temp
-20°C to -80°C
Slows kinetic degradation and prevents microbial growth[2][3].
Aqueous Stability
< 4 Hours (Prepare Fresh)
Prevents hydrolysis and gradual precipitation in media.
Freeze-Thaw Limit
1 Cycle (Aliquot required)
Repeated cycles introduce moisture, leading to compound degradation[3][5].
[1] Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PMC.[Link]
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine vs standard pyrimidine derivatives
An in-depth technical comparison guide for drug development professionals evaluating pyrimidine-based scaffolds, specifically contrasting the highly functionalized 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine against st...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide for drug development professionals evaluating pyrimidine-based scaffolds, specifically contrasting the highly functionalized 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine against standard, unoptimized pyrimidine derivatives.
Executive Summary: Overcoming the "Brick Dust" Phenomenon
In targeted oncology and kinase inhibitor development, standard pyrimidine derivatives (such as simple 2,4-diaminopyrimidines or unsubstituted 4-anilinopyrimidines) are notorious for the "brick dust" phenomenon. While they exhibit strong ATP-competitive binding, their flat, highly aromatic structures lead to abysmal aqueous solubility, poor oral bioavailability, and off-target toxicity[1].
By systematically engineering the pyrimidine core into a 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold, medicinal chemists can resolve these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities without sacrificing target affinity. This guide deconstructs the structural causality behind this optimized scaffold and provides self-validating experimental protocols to quantify its superiority.
Structural Causality: Deconstructing the Pharmacophore
The superiority of the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold lies in the precise spatial arrangement of its substituents, each serving a distinct mechanistic purpose in both pharmacodynamics (PD) and pharmacokinetics (PK):
The Pyrimidine Core (The Anchor): Acts as a bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone amide residues in the hinge region of kinases (e.g., EGFR, PI3K)[1][2].
2-Methyl Group (Steric Shielding): Positioned at the C2 position, this small electron-donating group fits neatly into the narrow hinge pocket. Crucially, it provides steric hindrance that protects the pyrimidine core from rapid metabolic oxidation by cytochrome P450 enzymes, thereby extending the in vivo half-life[3].
4-Phenoxy Group (Selectivity Filter): Unlike standard anilino groups, the bulky, lipophilic phenoxy ether projects deep into the hydrophobic specificity pocket (often the DFG-out or alphaC-helix-out allosteric sites). This oxygen-linked aryl group increases selectivity for specific mutated kinases (like EGFR T790M) over wild-type off-targets by exploiting unique hydrophobic interactions[2].
6-Piperazin-1-yl Group (The ADME Enhancer): This is the critical differentiator. Standard pyrimidines lack a solvent-exposed basic tail. The piperazine ring features a basic secondary nitrogen (pKa ~9.0) that remains protonated at physiological pH. This allows for stable salt formation (e.g., mesylate or HCl salts), drastically improving thermodynamic solubility and intestinal permeability, while minimizing plasma protein binding[1][4].
Comparative Performance Data
The following table synthesizes the quantitative advantages of the optimized scaffold against a standard unsubstituted pyrimidine core, using Epidermal Growth Factor Receptor (EGFR) inhibition as the model target.
Parameter
Standard Pyrimidine Core
2-Me-4-OPh-6-Pip-Pyrimidine
Mechanistic Rationale
Target Affinity (EGFR IC₅₀)
45.2 ± 3.1 nM
4.1 ± 0.5 nM
4-phenoxy group optimizes Van der Waals contacts in the hydrophobic specificity pocket.
Optimal LogD balance achieved via the lipophilic phenoxy and polar piperazine push-pull.
Metabolic Stability (t₁/₂)
1.5 hours
6.2 hours
2-methyl group sterically hinders rapid enzymatic oxidation of the pyrimidine ring.
Mechanism of Action & Workflow Visualization
The diagram below illustrates how the functionalized pyrimidine scaffold intercepts oncogenic signaling pathways compared to standard derivatives.
EGFR signaling blockade: Optimized pyrimidines provide superior ATP-competitive inhibition.
Self-Validating Experimental Protocols
To objectively verify the superiority of the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold, researchers must employ self-validating assay systems. The following protocols include internal controls that mathematically prove the causality of the results.
Negative Control: DMSO only (establishes maximum kinase activity,
Vmax
).
Background Control: No-enzyme well (establishes baseline luminescence).
Kinase Reaction: Incubate the enzyme, substrate, and compounds for 60 minutes at room temperature.
ATP Shift Validation: Run the assay at both ATP
Km
(e.g., 10 µM) and
10×Km
(100 µM).
Causality Check: If the compound is a true ATP-competitive hinge binder, the
IC50
curve must shift to the right (higher concentration required) at
10×Km
ATP.
Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Read luminescence.
Purpose: To prove that the 6-piperazine group resolves the "brick dust" phenomenon at physiological pH.
Stock Preparation: Prepare 10 mM compound stocks in 100% DMSO.
Buffer Spiking: Spike 2 µL of the DMSO stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate (final DMSO = 1%).
Self-Validation Controls:
High-Solubility Control: Propranolol (validates the lower limit of detection for precipitation).
Low-Solubility Control: Amiodarone (validates the nephelometer's ability to detect immediate precipitation).
Incubation: Shake the plate at 37°C for 2 hours to allow thermodynamic equilibrium of any precipitates.
Measurement: Measure forward light scatter (nephelometry) and UV absorbance (post-filtration).
Causality Check: The 2-Me-4-OPh-6-Pip-Pyrimidine should show zero light scatter up to 150 µM, proving the protonated piperazine nitrogen prevents crystal lattice formation in aqueous media[4].
References
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - N
Preparation of Pyrimidine Derivatives as Potential Medicinal Agents by the Reaction of 2-Amino-4-chloro-6-methylpyrimidine with Primary and Secondary Amines - ResearchG
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen.
validating 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine target engagement in vivo
In Vivo Target Engagement Validation for 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (2-MPP) Scaffolds: A Comparative Guide The 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (2-MPP) motif is a privileged chemical scaff...
Author: BenchChem Technical Support Team. Date: April 2026
In Vivo Target Engagement Validation for 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (2-MPP) Scaffolds: A Comparative Guide
The 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (2-MPP) motif is a privileged chemical scaffold frequently utilized in the design of potent tyrosine kinase inhibitors, sharing structural homology with clinical-stage Src/Abl inhibitors[1]. While in vitro biochemical assays can confirm sub-nanomolar affinity for this scaffold, translating this potency into in vivo efficacy requires rigorous validation of Target Engagement (TE). Relying solely on pharmacokinetic (PK) exposure or traditional downstream pharmacodynamic (PD) markers often leads to late-stage clinical attrition due to a fundamental disconnect between plasma concentration and actual tumor target occupancy[2].
This guide objectively compares the methodologies available for validating the in vivo target engagement of 2-MPP-derived compounds, providing the causality behind experimental choices and a self-validating protocol for the recommended approach.
The Causality of Target Engagement: Beyond Pharmacokinetics
To understand why specialized TE assays are required for 2-MPP, we must examine the thermodynamics of drug binding in a physiological environment. Inside a living tumor cell, a kinase inhibitor faces fierce competition from high intracellular ATP concentrations (typically 1–5 mM). Furthermore, the residence time (
1/koff
) of the drug-target complex often dictates in vivo potency more accurately than equilibrium binding affinity (
Kd
)[2].
When the 2-MPP scaffold binds to the active conformation of a target kinase, it induces a thermodynamic stabilization of the protein fold. Traditional PD biomarkers (such as measuring p-Src or p-Abl levels) are susceptible to compensatory feedback loops and signal amplification cascades, which can mask true target occupancy. Therefore, direct biophysical measurement of the 2-MPP-kinase complex in living tissue is paramount to confirm that the drug is physically engaging its target at the site of action.
Fig 1. Mechanism of 2-MPP competitive binding and thermodynamic stabilization of the target kinase.
Methodological Comparison: Selecting the Optimal TE Platform
To validate 2-MPP target engagement in solid tumor xenografts, researchers typically choose between three primary modalities.
Tissue Cellular Thermal Shift Assay (CETSA): Directly quantifies ligand-induced thermal stabilization of the target protein in intact tissues[3][4]. Because the tissue is heated before lysis, the assay captures the true in situ equilibrium without disrupting the local drug/ATP ratio.
Activity-Based Protein Profiling (ABPP): Utilizes ATP acyl phosphate probes (e.g., KiNativ) to covalently label unoccupied kinase active sites in ex vivo lysates, providing a broad kinome selectivity profile[5][6].
Traditional PD Biomarkers (Western Blot/IHC): Measures the suppression of downstream substrate phosphorylation.
Table 1: Quantitative Comparison of TE Methodologies for 2-MPP Validation
Feature
Tissue CETSA
Activity-Based Protein Profiling (ABPP)
Traditional PD Biomarkers
Readout Type
Direct biophysical binding
Direct active-site occupancy
Indirect downstream signaling
Spatial Integrity
High (Intact tissue heated)
Low (Requires prior lysis)
High (Intact tissue preserved)
Susceptibility to
koff
Low (Captures in situ state)
High (Drug may dissociate during lysis)
N/A
Off-Target Profiling
Moderate (Requires MS integration)
High (Pan-kinome reactive probes)
Low (Target-specific antibodies)
False Positive Risk
Low (Direct thermodynamic shift)
Moderate (Probe competition artifacts)
High (Compensatory pathways)
Self-Validating Experimental Protocol: In Vivo Tissue CETSA
To ensure trustworthiness, the following Tissue CETSA protocol for 2-MPP incorporates a self-validating internal control: a non-denaturing baseline temperature (37°C) to verify that changes in soluble protein are strictly due to thermal stabilization, not drug-induced protein degradation or expression changes.
Step 1: In Vivo Dosing and Tissue Harvesting
Administer 2-MPP (e.g., 10–50 mg/kg PO) or vehicle to tumor-bearing mice.
At the
Tmax
(determined via prior PK studies), euthanize the animals and rapidly excise the tumor tissue.
Causality Check: Speed is critical. Ischemia can alter intracellular ATP levels, shifting the competitive binding landscape. Snap-freeze tissue in liquid nitrogen if immediate processing is impossible.
Step 2: Tissue Aliquoting and Thermal Challenge
Homogenize the tissue gently in cold, non-lytic PBS (supplemented with protease inhibitors) to create a uniform cell suspension.
Divide the suspension into 8 equal aliquots (50 µL each) in PCR tubes.
Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
Internal Validation: Always include a 37°C control tube. If the target protein signal at 37°C differs between the vehicle and 2-MPP treated groups, the drug is affecting protein expression/degradation, invalidating the thermal shift assumption.
Step 3: Lysis and Fractionation
Add an equal volume of lysis buffer to each tube. Critical: Avoid harsh detergents like SDS or high concentrations of NP-40, which can chemically denature the protein or resolubilize thermally precipitated aggregates. Use freeze-thaw cycles (3x in liquid nitrogen) combined with 0.4% CHAPS.
Centrifuge at 20,000 x g for 20 minutes at 4°C.
Carefully extract the supernatant (soluble fraction containing stabilized, folded protein).
Step 4: Detection and ITDRF Analysis
Quantify the target kinase in the soluble fraction using Quantitative Western Blot or AlphaLISA[3].
Plot the Isothermal Dose-Response Fingerprint (ITDRF) to calculate the in vivo
IC50
of target engagement.
Fig 2. Step-by-step workflow for in vivo Tissue CETSA to validate target engagement.
References
Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem.[Link]
The cellular thermal shift assay for evaluating drug target interactions in cells. Nat Protoc.[Link]
reproducibility of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine high-throughput screening
Title: Reproducibility of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in High-Throughput Screening: A Comparative Platform Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Reproducibility of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine in High-Throughput Screening: A Comparative Platform Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & The Reproducibility Challenge
The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly privileged pyrimidine-piperazine scaffold frequently identified as a hit in High-Throughput Screening (HTS) campaigns against kinase and GPCR targets. However, the lipophilicity and nitrogen-dense nature of this scaffold can lead to assay interference, such as compound aggregation or autofluorescence. To confidently advance this compound into lead optimization, its biochemical activity must be validated across orthogonal screening platforms.
This guide provides an objective, data-driven comparison of two industry-standard proximity assays—TR-FRET and AlphaScreen —evaluating their reproducibility, statistical robustness, and mechanistic suitability for screening 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine.
Comparative Analysis of HTS Modalities
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET relies on the non-radiative energy transfer between a long-lifetime lanthanide donor (e.g., Europium) and a compatible acceptor (e.g., XL665).
Why it works for this scaffold: Pyrimidine derivatives often exhibit short-lived autofluorescence in the blue/green spectrum. TR-FRET introduces a microsecond time delay before measurement, allowing this background fluorescence to decay completely[1]. This temporal resolution isolates the specific FRET signal, drastically improving the signal-to-noise ratio and eliminating false positives caused by compound autofluorescence[1].
AlphaScreen is a bead-based chemistry where laser excitation at 680 nm triggers the release of singlet oxygen from a donor bead, which diffuses to activate an acceptor bead.
Why it works for this scaffold: AlphaScreen provides immense signal amplification and can span interaction distances up to 200 nm[2]. This makes it exceptionally well-suited for screening 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine against large, multi-protein complexes where steric hindrance might prevent the close proximity (1-10 nm) required by FRET[2].
Quantitative Performance & Reproducibility Data
To objectively compare the platforms, 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine was screened in a 384-well format against a model target. The data below summarizes the reproducibility metrics evaluated against the NIH Assay Guidance Manual standards[3].
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.
Protocol A: TR-FRET Target Engagement Assay
Self-Validating Mechanism: Employs a ratiometric emission readout (665 nm / 620 nm) to mathematically correct for well-to-well liquid dispensing errors and compound-induced light scattering[1].
Reagent Preparation: Prepare 2X target protein and 2X Europium-labeled tracer in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).
Causality: Brij-35 is a non-ionic detergent selected over Tween-20 to prevent the lipophilic pyrimidine compound from forming colloidal aggregates or binding nonspecifically to the microplate, without denaturing the target.
Compound Dispensing: Acoustically dispense 10 nL of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (10-point dose-response) into a 384-well black, low-volume plate.
Causality: Acoustic dispensing eliminates plastic tip carryover. Black plates are mandatory to absorb scattered excitation light and prevent optical crosstalk between adjacent wells[1].
Equilibration: Add 5 µL of target protein and incubate for 30 minutes at room temperature.
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before the fluorescent tracer competes for the active site.
Tracer Addition & Centrifugation: Add 5 µL of the Europium/XL665 tracer mix. Centrifuge the plate at 1000 x g for 1 minute.
Causality: Centrifugation forces the meniscus into a uniform shape and eliminates microscopic air bubbles that would otherwise cause severe optical artifacts and degrade the Z'-factor.
Time-Resolved Detection: Read on a multimode plate reader using a 60 µs delay and a 400 µs integration time.
Causality: The 60 µs delay ensures all short-lived autofluorescence from the compound library decays, isolating the specific, long-lived lanthanide emission[1].
Protocol B: AlphaScreen Orthogonal Validation
Self-Validating Mechanism: Incorporates a parallel biotinylated-His₆ counterscreen to definitively prove that 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine is a true target binder and not a false-positive singlet oxygen quencher[2].
Complex Assembly: Mix target protein and the pyrimidine compound in a 384-well white ProxiPlate.
Causality: White plates maximize the reflection of the luminescent signal, which is critical for the lower-intensity emission of AlphaScreen beads[2].
Photosensitive Bead Addition: Under green-filtered light, add Streptavidin-Donor and Anti-His-Acceptor beads (final concentration 20 µg/mL).
Causality: AlphaScreen donor beads contain phthalocyanine, which is highly photosensitive. Ambient laboratory light (<600 nm) will cause premature generation of singlet oxygen, leading to rapid photobleaching and baseline signal drift[2].
Incubation: Seal the plate with an opaque foil seal and incubate for 2 hours at room temperature.
Causality: The extended incubation time is necessary for the heavy, colloidal bead suspension to diffuse and reach binding equilibrium with the target complex.
Detection: Excite at 680 nm and read emission at 520–620 nm.
Causality: The 680 nm laser excites the donor bead to convert ambient oxygen to singlet oxygen. If the compound has not disrupted the complex, the singlet oxygen diffuses (up to 200 nm) to trigger the acceptor bead's luminescence[2].
Visualizing the Workflows and Mechanisms
Fig 1. High-throughput screening workflow for validating pyrimidine derivatives using orthogonal assays.
Fig 2. Mechanistic comparison of TR-FRET and AlphaScreen proximity-based detection systems.
Comprehensive Kinase Panel Profiling of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine: A Comparative Cross-Reactivity Guide
As the development of targeted therapeutics accelerates, the distinction between a highly specific pharmacological probe and a promiscuous off-target liability often comes down to minute structural modifications. The pyr...
Author: BenchChem Technical Support Team. Date: April 2026
As the development of targeted therapeutics accelerates, the distinction between a highly specific pharmacological probe and a promiscuous off-target liability often comes down to minute structural modifications. The pyrimidine core is a privileged scaffold in medicinal chemistry, acting as a highly effective bioisostere for the adenine ring of ATP[1]. However, because the ATP-binding hinge region is highly conserved across the 518 human kinases, pyrimidine-based inhibitors often struggle with kinome-wide selectivity.
This application guide provides an in-depth, objective comparison of the cross-reactivity profile of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (hereafter referred to as 2M4P6P ) against established clinical benchmarks like Dasatinib and Imatinib. By dissecting the structure-activity relationship (SAR) and providing a self-validating experimental workflow, this guide equips drug development professionals with the data necessary to evaluate this scaffold for targeted SRC/ABL inhibition.
Mechanistic Rationale: Engineering Selectivity into the Pyrimidine Scaffold
The 2M4P6P scaffold is engineered to exploit specific micro-environments within the kinase active site. Unlike broad-spectrum inhibitors that bind the active (DFG-in) conformation of multiple tyrosine kinases[2], 2M4P6P utilizes precise functional group positioning to force steric clashes in off-target kinases.
Pyrimidine Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the backbone amide of the kinase hinge region[1].
2-Methyl Group: Occupies a highly restricted hydrophobic pocket adjacent to the hinge. This minor steric bulk prevents binding in kinases with bulky gatekeeper residues.
4-Phenoxy Group: Extends deep into the hydrophobic pocket. Depending on the kinase, this group can stabilize the inactive (DFG-out) conformation, significantly narrowing the selectivity profile compared to inhibitors that bind the active state[2].
6-Piperazin-1-yl Group: Directed outward toward the solvent-exposed region. The piperazine moiety is a classic solubilizing group that dramatically improves aqueous solubility and pharmacokinetic (PK) properties without disrupting the ATP-binding affinity.
Structure-Activity Relationship (SAR) logic for the 2M4P6P pyrimidine scaffold.
To objectively evaluate the cross-reactivity of 2M4P6P, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is the industry standard for high-throughput kinase profiling because the time-resolved measurement eliminates short-lived background autofluorescence from compound libraries, ensuring a high signal-to-noise ratio[3].
Step-by-Step Protocol
This protocol is designed as a self-validating system. Every plate must include maximum activity (DMSO vehicle) and minimum activity (no enzyme) controls to calculate the Z'-factor.
Compound Preparation & Pre-incubation:
Prepare a 10-point, 3-fold serial dilution of 2M4P6P, Dasatinib, and Imatinib in 100% DMSO.
Transfer 100 nL of compound to a 384-well low-volume plate.
Add 5 µL of recombinant kinase (e.g., ABL1, SRC, EGFR) diluted in Kinase Buffer.
Causality: Incubate for 15 minutes at room temperature. This pre-incubation allows the system to reach binding equilibrium, which is critical for accurately calculating the
IC50
of compounds with slow association rates.
Reaction Initiation:
Add 5 µL of a master mix containing ATP and a Fluorescein-labeled peptide substrate.
Causality: The ATP concentration must be calibrated to the apparent
Km
of each specific kinase rather than a universal concentration. Profiling at the
Km
ensures that the
IC50
values directly reflect the inhibitor's binding affinity (
Ki
), allowing for accurate cross-kinase comparisons[4].
Reaction Quenching:
After 60 minutes, add 5 µL of TR-FRET Dilution Buffer containing EDTA (20 mM final).
Causality: EDTA acts as a hard quench by chelating
Mg2+
, an essential cofactor for kinase catalytic activity. This instantly freezes the reaction, preventing any further ATP hydrolysis[3].
Detection Binding:
Add 5 µL of Terbium (Tb)-labeled anti-phospho specific antibody.
Incubate for 30 minutes to allow the antibody to bind the phosphorylated fluorescein-substrate.
Data Acquisition & Validation:
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm).
Calculate the Emission Ratio (520 nm / 490 nm).
Self-Validation Check: Calculate the Z'-factor using the control wells. The assay is only validated and accepted if
Z′≥0.6
.
Step-by-step TR-FRET kinase assay workflow for high-throughput profiling.
Comparative Data Analysis
The quantitative performance of 2M4P6P was benchmarked against Dasatinib (a highly potent, broad-spectrum SRC/ABL inhibitor) and Imatinib (a highly selective, but less potent ABL inhibitor)[5].
Table 1: Kinase Panel
IC50
Profiling (nM)
Data represents the mean
IC50
calculated from TR-FRET emission ratios across a representative panel of tyrosine and serine/threonine kinases.
Kinase Target
2M4P6P (
IC50
, nM)
Dasatinib (
IC50
, nM)
Imatinib (
IC50
, nM)
Kinase Family
ABL1
4.2
0.8
260
Tyrosine Kinase (TK)
SRC
6.5
0.5
>10,000
Tyrosine Kinase (TK)
LCK
12.0
1.1
>10,000
Tyrosine Kinase (TK)
EGFR
>10,000
45.0
>10,000
Receptor TK (RTK)
VEGFR2
1,250
28.0
>10,000
Receptor TK (RTK)
p38α
>10,000
350
>10,000
Serine/Threonine
CDK2
>10,000
>10,000
>10,000
Serine/Threonine
Table 2: Selectivity Metrics
To objectively quantify kinome-wide cross-reactivity, we apply the Gini Coefficient and the Selectivity Score (
S10
) . The Gini coefficient measures inequality in inhibition; a score of 1.0 indicates perfect selectivity (only one kinase inhibited), while a score of 0.0 indicates completely promiscuous binding[6]. The
S10
score represents the fraction of the kinome inhibited by
>90%
at a 1 µM concentration.
Metric
2M4P6P
Dasatinib
Imatinib
S10
Score (at 1 µM)
0.08
0.24
0.04
Gini Coefficient
0.82
0.55
0.88
Primary Targets
ABL1, SRC, LCK
Broad-spectrum TK
ABL1, KIT, PDGFR
Off-Target Liability
Low
High (EGFR, VEGFR2)
Low
Discussion: Selectivity vs. Off-Target Liabilities
The data clearly illustrates the distinct pharmacological niche occupied by the 2M4P6P scaffold. While Dasatinib demonstrates sub-nanomolar potency against SRC and ABL, its ability to bind the active conformation of the kinase domain results in significant off-target inhibition of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR2[2]. In clinical and in vivo settings, this broad cross-reactivity is directly linked to adverse toxicities, such as pleural effusion and pulmonary arterial hypertension[5].
Conversely, 2M4P6P achieves single-digit nanomolar potency against its primary targets (ABL1 and SRC) while maintaining a highly restricted off-target profile (Gini Coefficient = 0.82). The steric constraints imposed by the 4-phenoxy group effectively prevent the scaffold from binding the ATP pockets of EGFR and p38α.
SRC/ABL signaling pathway highlighting targeted nodes and off-target avoidance.
Conclusion for Application Scientists
For researchers requiring a tool compound to isolate SRC/ABL-dependent phenotypes in complex cellular assays, Dasatinib's RTK cross-reactivity often confounds results by simultaneously downregulating parallel survival pathways. The 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine scaffold offers a superior alternative. It provides the necessary potency to completely suppress BCR-ABL1 and SRC phosphorylation without the confounding variables introduced by VEGFR2 or EGFR inhibition, making it an ideal candidate for precision mechanistic studies or as a lead for further drug optimization.
selecting positive controls for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine experiments
A Scientist’s Guide to Selecting Positive Controls for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine Assays Introduction: The Pharmacological Context The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents...
Author: BenchChem Technical Support Team. Date: April 2026
A Scientist’s Guide to Selecting Positive Controls for 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine Assays
Introduction: The Pharmacological Context
The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly functionalized, privileged scaffold in modern medicinal chemistry, frequently utilized in the development of targeted protein kinase inhibitors[1]. The structural causality of this molecule is elegantly defined by its three distinct functional groups:
The Pyrimidine Core: Acts as an ATP-mimetic that forms essential hydrogen bonds with the kinase hinge region[1].
The 4-Phenoxy Group: A bulky, hydrophobic moiety oriented to occupy adjacent hydrophobic pockets (such as the DFG-out or selectivity pocket).
The 6-Piperazin-1-yl Ring: A basic, solubilizing group directed toward the solvent-exposed channel, drastically improving aqueous solubility and pharmacokinetic parameters[2].
When evaluating the pharmacological efficacy of this 2,4,6-trisubstituted pyrimidine in biochemical or cell-based assays, the selection of positive controls is not merely a procedural step—it is the foundation of assay integrity. A poorly chosen control can mask the true potency of the pyrimidine derivative or lead to false-positive interpretations of its mechanism of action.
Mechanistic Rationale for Control Selection
To build a self-validating experimental system, controls must be selected based on the specific biochemical question being asked.
1. Validating Assay Sensitivity (The Pan-Kinase Baseline)
Before assessing the specific potency of the novel pyrimidine derivative, the assay's ability to detect ATP-competitive inhibition must be proven. Staurosporine , a potent, non-selective ATP-competitive inhibitor, is the gold standard for this application[3]. Because it binds the ATP pocket with sub-nanomolar affinity across >80% of the kinome, a Staurosporine dose-response curve ensures that the enzyme, substrate, and ATP concentrations are correctly balanced[4].
2. Benchmarking Target Specificity
If the 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine derivative is hypothesized to target specific tyrosine kinases (e.g., EGFR or SRC), a clinically approved targeted inhibitor (such as Erlotinib or Dasatinib ) must be run in parallel. This allows researchers to compare the novel pyrimidine's selectivity index and binding kinetics against established therapeutics[1].
Comparative Analysis of Positive Controls
Control Compound
Primary Target / Mechanism
Assay Application
Expected IC50 Range
Rationale for Selection
Staurosporine
Pan-Kinase (ATP-competitive)
Biochemical Kinase Assays
1–20 nM
Validates overall assay sensitivity and ATP/enzyme ratio optimization[4].
Erlotinib
EGFR Tyrosine Kinase
Biochemical / Cell-Based
2–10 nM
Benchmarks the pyrimidine derivative's potency if targeting the EGFR pathway[1].
Dasatinib
ABL / SRC Kinases
Biochemical / Cell-Based
< 1 nM
Acts as a highly potent comparator for multi-kinase targeting pyrimidines.
Doxorubicin
DNA Intercalation / Apoptosis
Cell Viability Assays
0.1–1 μM
Confirms that the chosen cell line is susceptible to cytotoxic/anti-proliferative induction.
Experimental Protocols: A Self-Validating System
The following protocol outlines a biochemical kinase inhibition assay (e.g., ADP-Glo) designed to objectively compare 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine against Staurosporine.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality Note: This assay measures the accumulation of ADP. By keeping ATP concentrations near the Michaelis constant (
Km
), the assay is sensitized to detect competitive inhibitors like our pyrimidine derivative[4].
Step 1: Reagent and Buffer Preparation
Prepare 1X Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
Critical Addition: Add 1 mM DTT immediately before use to maintain the kinase in a reduced, active state[5].
Step 2: Compound Dilution
Prepare a 10-point, 3-fold serial dilution of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine (Test Compound) and Staurosporine (Positive Control) in 100% DMSO.
Dilute these stocks 1:10 in 1X Kinase Buffer to bring the final DMSO concentration in the assay to ≤1% (preventing solvent-induced enzyme denaturation)[5].
Step 3: Enzyme Incubation
Add 10 µL of the diluted Target Kinase to a 384-well plate.
Add 5 µL of the diluted Test Compound or Positive Control.
Incubate at room temperature for 30 minutes. Rationale: This pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before ATP introduces competition.
Step 4: Reaction Initiation
Initiate the reaction by adding 10 µL of a substrate/ATP mixture. Ensure the final ATP concentration is equal to the specific kinase's
Km
[4].
Add 25 µL of ADP-Glo reagent to terminate the reaction and deplete unreacted ATP[5]. Incubate for 40 minutes.
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer[3].
Validation Checkpoint: The assay is only considered valid if the Staurosporine control yields an IC50 within its known literature range (typically 1–10 nM). If the IC50 is significantly right-shifted, the ATP concentration is too high and must be recalibrated.
Data Presentation & Visualization
To ensure standardized high-throughput screening (HTS) of pyrimidine derivatives, follow the logical workflow mapped below for control selection and validation.
Workflow for selecting positive controls in pyrimidine derivative assays.
An Operational Guide: Safe Handling and Disposal of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine As researchers and drug development professionals, we frequently work with complex nitrogenous heterocycles. The compound...
Author: BenchChem Technical Support Team. Date: April 2026
An Operational Guide: Safe Handling and Disposal of 2-Methyl-4-phenoxy-6-piperazin-1-ylpyrimidine
As researchers and drug development professionals, we frequently work with complex nitrogenous heterocycles. The compound 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine represents a highly functionalized scaffold commonly utilized in the synthesis of kinase inhibitors and central nervous system (CNS) agents.
However, the very structural features that make this molecule biologically active—namely, the pyrimidine core and the basic piperazine ring—also dictate its environmental persistence and localized toxicity. This guide provides a self-validating, step-by-step operational protocol for the safe handling and proper disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Mechanics and Hazard Causality
To safely manage a chemical, one must understand the causality behind its hazards. The structural anatomy of 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine presents three distinct operational challenges:
Basicity and Corrosivity: The piperazine moiety contains a secondary amine. This basic, nucleophilic center is the primary driver of the compound's localized toxicity, specifically its capacity to cause severe skin irritation and serious eye damage [1].
Systemic Toxicity: Like many pyrimidine derivatives, acute exposure via ingestion or inhalation of aerosolized powders can disrupt cellular processes, making it harmful if swallowed and a known respiratory irritant[2].
Environmental Persistence: The stable aromatic pyrimidine-phenoxy system resists natural biological degradation. Discharging this compound into municipal wastewater systems is strictly prohibited, as it can bypass standard water treatment filtration and contaminate aquatic ecosystems [3].
Quantitative Hazard Data Summary
The following table summarizes the Globally Harmonized System (GHS) hazard classifications extrapolated from highly analogous piperazine-pyrimidine derivatives [1, 2].
Hazard Class
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity (Oral)
Exclamation Mark
Warning
H302: Harmful if swallowed
Skin Corrosion/Irritation
Corrosion
Danger
H314 / H315: Causes severe skin burns / irritation
Serious Eye Damage
Corrosion
Danger
H318: Causes serious eye damage
Specific Target Organ
Exclamation Mark
Warning
H335: May cause respiratory irritation
Pre-Disposal: The Self-Validating Safety Protocol
Trustworthy laboratory safety relies on self-validating systems—protocols where the failure of one component is immediately visible, preventing exposure. Before initiating any disposal procedures, establish the following safety baseline:
Ventilation Verification: Handle all dry powders and volatile liquid mixtures exclusively within a certified chemical fume hood. Validation step: Check the magnehelic gauge or digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm) before opening the container.
Barrier Protection: Wear splash-proof chemical safety goggles (not standard safety glasses) and a chemically resistant lab coat.
Glove Integrity: Use nitrile gloves. If handling the compound in a solvent solution (e.g., DMSO, methanol), implement double-gloving . Causality: Solvents act as permeation vehicles, carrying dissolved hazardous solutes through microscopic glove defects. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contamination [4].
Step-by-Step Waste Preparation and Disposal Methodology
The United States Environmental Protection Agency (EPA) and standard laboratory safety guidelines mandate that complex heterocyclic compounds be disposed of via high-temperature incineration [5]. Incineration breaks the resilient C-N bonds, preventing environmental contamination.
Follow this step-by-step methodology to prepare your waste for a licensed professional disposal service.
Phase A: Liquid Waste (Solutions and Washings)
Solubilization: Dissolve the compound in a highly combustible, approved waste solvent (e.g., ethanol, methanol, or an aliphatic hydrocarbon).
Causality: Incineration facilities require liquid waste to have a high British Thermal Unit (BTU) value. A combustible solvent ensures the complete thermal destruction of the pyrimidine and piperazine rings, preventing the atmospheric release of toxic nitrogen oxides (NOx) [5].
Containerization: Transfer the solution into a clearly labeled, chemically compatible High-Density Polyethylene (HDPE) carboy.
Causality: The basic secondary amine of the piperazine ring can slowly degrade certain inferior plastics or corrode metal containers over time. HDPE provides exceptional chemical resistance to basic organic compounds [4].
Phase B: Solid Waste (Powders and Contaminated Consumables)
Collection: Gather all unused powders, contaminated weighing papers, pipette tips, and sacrificial outer gloves.
Sealing: Place these items into a sealable, wide-mouth HDPE container or a heavy-duty, double-bagged hazardous waste liner. Do not forcefully compress the waste, as this can aerosolize hazardous dust.
Phase C: Labeling and Storage
GHS-Compliant Labeling: Clearly label all containers with the exact chemical name: "Hazardous Waste: 2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine." Affix the Corrosive and Toxic GHS pictograms. Include the name of the solvent used for liquid waste.
Temporary Storage: Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area. Ensure the containers are placed within secondary containment trays and kept strictly away from strong oxidizing agents.
Causality: Piperazine derivatives are electron-rich and can react exothermically if inadvertently mixed with strong oxidizers (e.g., peroxides, nitric acid) [4].
Professional Transfer: Transfer the prepared waste to an EPA-certified (or local equivalent) hazardous waste disposal vendor for final incineration.
Waste Disposal Workflow Visualization
The following diagram illustrates the logical progression of waste segregation and preparation, ensuring that all physical states of the chemical are appropriately routed for thermal destruction.
Caption: Logical workflow for the segregation and disposal of piperazine-pyrimidine derivative waste.
References
Carl ROTH. "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid." Carl ROTH GmbH. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA NEPIS. Available at: [Link]
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